Potassium trifluoro(iodomethyl)borate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
potassium;trifluoro(iodomethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVWRYIXQXISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CI)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BF3IK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635474 | |
| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-47-5 | |
| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (Iodomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Historical Perspective: From Curiosity to Cornerstone Reagent
An In-Depth Technical Guide to the Discovery and History of Potassium Organotrifluoroborates
For researchers, scientists, and drug development professionals, the pursuit of stable, versatile, and efficient reagents is paramount for advancing complex molecular synthesis. Within the domain of organoboron chemistry, potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, particularly in transition-metal-catalyzed cross-coupling reactions. Their remarkable stability, ease of handling, and broad functional group tolerance have established them as indispensable tools in modern organic synthesis.
This technical guide provides a comprehensive overview of the discovery and history of potassium organotrifluoroborates, details their synthesis and key advantages, and presents their application in the cornerstone Suzuki-Miyaura cross-coupling reaction.
The journey of potassium organotrifluoroborates from laboratory novelties to essential synthetic reagents spans several decades, marked by key discoveries that unlocked their vast potential.
Early Discoveries (1940s - 1960s) The first preparation of an organotrifluoroborate complex was reported in 1940 by Fowler and Krauss.[1][2] For years, these compounds remained largely academic curiosities. A notable development occurred in 1967 when Thierig and Umland described the use of potassium hydrogen difluoride (KHF₂) as a fluorinating agent for boron compounds, a method that would later prove crucial.[1][3] However, these early preparations were often low-yielding or not broadly applicable, limiting their adoption.
The Vedejs Breakthrough (1995) The landscape of organoboron chemistry was fundamentally changed in 1995 when E. Vedejs and his colleagues reported a highly efficient and general method for the synthesis of potassium organotrifluoroborates.[1][4][5] They demonstrated that treating readily available boronic acids with an aqueous solution of KHF₂ resulted in the rapid precipitation of the corresponding organotrifluoroborate salt in high yield.[1][6] This straightforward and robust procedure made a wide array of these valuable reagents easily accessible to the broader scientific community for the first time.
Adoption in Cross-Coupling (1996 - Present) Following the synthetic breakthrough by Vedejs, the Genet group in 1996 reported the application of potassium organotrifluoroborates as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This opened the floodgates for their use in organic synthesis. Researchers like Gary A. Molander and others have extensively explored and expanded their applications, demonstrating their utility with a vast range of substrates, including aryl, heteroaryl, alkenyl, and alkyl trifluoroborates.[4][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Potassium Bromo- and Iodomethyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of potassium bromo- and iodomethyltrifluoroborates, crucial reagents in modern organic chemistry. These stable, crystalline solids serve as versatile precursors for the formation of a wide array of functionalized organotrifluoroborates, which are pivotal in cross-coupling reactions such as the Suzuki-Miyaura coupling. This document details the established synthetic protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways for enhanced clarity.
Introduction
Potassium organotrifluoroborates have gained significant traction in synthetic chemistry due to their enhanced stability to air and moisture compared to their boronic acid counterparts.[1][2] Among these, potassium bromo- and iodomethyltrifluoroborates are particularly valuable as they allow for the introduction of a functional handle that can be further elaborated through nucleophilic substitution.[3][4][5] This guide focuses on the primary methods for the preparation of these essential halomethyltrifluoroborate salts.
Synthesis of Potassium Bromomethyltrifluoroborate
The principal method for synthesizing potassium bromomethyltrifluoroborate involves the in situ generation of a bromomethyllithium species, which is then trapped with a trialkyl borate. The resulting boronate is subsequently converted to the trifluoroborate salt by the addition of potassium hydrogen difluoride (KHF₂).[1][2][6]
General Reaction Scheme
The overall synthetic pathway can be visualized as a one-pot process starting from dibromomethane.
Caption: Synthetic pathway for potassium bromomethyltrifluoroborate.
Experimental Protocol
A detailed procedure for the synthesis of potassium bromomethyltrifluoroborate (1) is as follows:[1][2]
-
To a solution of dibromomethane (25 mmol) and a trialkyl borate (0.9 equiv) in anhydrous tetrahydrofuran (THF), add n-butyllithium (n-BuLi, 0.85 equiv) dropwise at -78 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a solution of potassium hydrogen difluoride (KHF₂, 2.5 equiv) in water (10 mL).
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under high vacuum.
-
The crude product is then purified by recrystallization to yield potassium bromomethyltrifluoroborate as a white solid.[2]
Quantitative Data
The choice of trialkyl borate has a notable impact on the reaction yield. The following table summarizes the reported yields for the synthesis of potassium bromomethyltrifluoroborate.
| Trialkyl Borate | Yield (%) | Reference |
| Triisopropyl borate | 88% | [1][2] |
| Trimethyl borate | 78% | [1][2] |
Synthesis of Potassium Iodomethyltrifluoroborate
Potassium iodomethyltrifluoroborate can be synthesized via two primary routes: a direct synthesis analogous to the bromo-derivative, or a more efficient substitution reaction starting from the bromomethyltrifluoroborate.
Direct Synthesis from Diiodomethane
This method mirrors the synthesis of the bromo-analog, but utilizes diiodomethane as the starting material.
The procedure is analogous to that described in section 2.2, with diiodomethane replacing dibromomethane.[1][2]
While this direct method is effective, it is often less preferred due to the higher cost and lower stability of diiodomethane.[1][2]
| Starting Material | Trialkyl Borate | Yield (%) | Reference |
| Diiodomethane | Triisopropyl borate | 89% | [1][2] |
Synthesis via Nucleophilic Substitution
A more economical and higher-yielding approach involves the displacement of the bromide from potassium bromomethyltrifluoroborate using sodium iodide.[1][2]
This pathway represents a simple and efficient conversion of the bromo-derivative to the iodo-derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 4. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
A Guide to Early Synthetic Methodologies for Halomethyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal synthetic methods for producing halomethyltrifluoroborates, a class of versatile reagents in modern organic chemistry. The document details the core synthetic pathways, presents quantitative data in accessible formats, and includes detailed experimental protocols for key reactions. Furthermore, visual diagrams of the reaction workflows are provided to facilitate a deeper understanding of these foundational synthetic strategies.
Introduction
Potassium halomethyltrifluoroborates are valuable building blocks in organic synthesis, serving as precursors to a wide range of functionalized organotrifluoroborates. Their stability and reactivity have made them indispensable tools in cross-coupling reactions and other carbon-carbon bond-forming transformations. This guide focuses on the early, foundational methods that enabled the synthesis of these important compounds.
Synthesis of Potassium Bromo- and Iodomethyltrifluoroborates
The pioneering work by Molander and Ham laid the groundwork for the synthesis of potassium bromo- and iodomethyltrifluoroborates. The general approach involves the in situ generation of a halomethyllithium species, which is then trapped with a trialkyl borate. Subsequent quenching with potassium bifluoride (KHF₂) affords the desired halomethyltrifluoroborate salt.[1][2]
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of potassium halomethyltrifluoroborates.
Quantitative Data Summary
The choice of trialkyl borate was found to influence the overall yield of the reaction. The following table summarizes the yields obtained for the synthesis of potassium bromomethyltrifluoroborate using different borate esters.
| Dihalomethane | Trialkyl Borate | Product | Yield (%) |
| Dibromomethane | Triisopropyl borate | Potassium bromomethyltrifluoroborate | 88 |
| Dibromomethane | Trimethyl borate | Potassium bromomethyltrifluoroborate | 78 |
| Diiodomethane | Triisopropyl borate | Potassium iodomethyltrifluoroborate | 89 |
Data sourced from Molander, G. A.; Ham, J. Org. Lett. 2006, 8 (10), 2031–2034.[1][2]
An alternative, more cost-effective synthesis for potassium iodomethyltrifluoroborate involves the displacement of the bromide from potassium bromomethyltrifluoroborate using sodium iodide in acetone, affording the product in a 96% yield.[2]
Detailed Experimental Protocols
Synthesis of Potassium Bromomethyltrifluoroborate:
To a solution of dibromomethane (25 mmol) and triisopropyl borate (22.5 mmol, 0.9 equiv) in THF at -78 °C under a nitrogen atmosphere, n-butyllithium (21.3 mmol, 0.85 equiv) is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C. A solution of potassium bifluoride (62.5 mmol, 2.5 equiv) in 10 mL of water is then added to quench the reaction. The solvent is removed under high vacuum, and the resulting solid is recrystallized to afford potassium bromomethyltrifluoroborate.[2]
Synthesis of Potassium Iodomethyltrifluoroborate from Potassium Bromomethyltrifluoroborate:
A solution of potassium bromomethyltrifluoroborate and sodium iodide in acetone is stirred at room temperature. The reaction progress can be monitored by ¹⁹F NMR. Upon completion, the solvent is removed, and the product is isolated.[2]
Early Synthesis of Other Halomethyltrifluoroborates
While the synthesis of bromo- and iodomethyltrifluoroborates is well-documented in early literature, specific, detailed experimental protocols for the early synthesis of chloro-, monofluoromethyl-, and difluoromethyltrifluoroborates are less readily available in seminal publications. Potassium chloromethyltrifluoroborate is now a commercially available reagent, suggesting its synthesis has been optimized for industrial production. The synthesis of monofluoromethyl- and difluoromethyltrifluoroborates likely involves more specialized fluorination techniques that evolved later in the field of organoboron chemistry.
The Matteson Homologation: A Related Foundational Strategy
A parallel and highly influential early strategy for the synthesis of α-haloorganoboron compounds is the Matteson homologation.[3][4] This method involves the reaction of a boronic ester with a lithiated dihalomethane, followed by rearrangement to yield a homologated α-chloroboronic ester. These α-chloroboronic esters are key intermediates that can be further functionalized. While not directly producing trifluoroborates in one step, this methodology was crucial in developing the chemistry of α-haloorganoboron species.
The general workflow for the Matteson homologation is as follows:
Caption: The Matteson homologation for the synthesis of α-chloroboronic esters.
This reaction is highly stereoselective when chiral diols are used to form the boronic ester, making it a cornerstone of asymmetric synthesis. The resulting α-chloroboronic esters can be subjected to nucleophilic substitution, providing access to a wide array of chiral building blocks.
Conclusion
The early synthetic methods for halomethyltrifluoroborates, particularly the work of Molander and Ham, provided a direct and efficient route to valuable bromo- and iodomethyl derivatives. These methods, along with the related and powerful Matteson homologation for α-haloboronic esters, have significantly impacted the field of organic synthesis. They have enabled the development of numerous new transformations and have become essential tools for researchers in academia and industry, including those in drug discovery and development. While the early synthetic routes for chloro- and fluorinated methyltrifluoroborates are not as clearly detailed in the initial literature, the foundational work on the bromo- and iodo- analogs paved the way for the eventual development and commercialization of a broader range of these versatile reagents.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 2. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of Potassium trifluoro(iodomethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium trifluoro(iodomethyl)borate is an organotrifluoroborate salt that serves as a versatile and stable surrogate for the corresponding boronic acid.[1][2] Its utility in organic synthesis, particularly in cross-coupling reactions, makes a thorough understanding of its physical properties essential for its effective application in research and drug development. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis, and relevant safety information.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for handling, storage, and application of the compound in experimental settings.
| Property | Value | Reference |
| Molecular Formula | CH₂BF₃IK | [1][2] |
| Molecular Weight | 247.84 g/mol | [1][2] |
| Appearance | White to pale brown solid/powder | [2][3] |
| Melting Point | 245-258 °C (decomposition) | [1] |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in water | [4] |
| CAS Number | 888711-47-5 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound. The chemical structure has been confirmed by ¹H, ¹⁹F, and ¹¹B NMR analysis.[3]
Crystal Structure
Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. The following are detailed methodologies based on published literature.
Synthesis from Diiodomethane
This protocol involves the in situ generation of an organolithium species followed by reaction with a trialkyl borate and subsequent treatment with potassium bifluoride.[3]
Experimental Workflow:
Detailed Steps:
-
To a solution of diiodomethane (25 mmol) and triisopropyl borate (0.9 equiv) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (0.85 equiv) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a solution of potassium bifluoride (KHF₂) (2.5 equiv) in water (10 mL).
-
Remove the solvent under high vacuum.
-
The crude product is then purified by recrystallization to yield this compound as a white solid (89% yield).[3]
Synthesis from Potassium bromomethyltrifluoroborate
An alternative and more desirable method due to the cost and instability of diiodomethane involves a nucleophilic substitution reaction.[3]
Experimental Workflow:
Detailed Steps:
-
Dissolve Potassium bromomethyltrifluoroborate in acetone.
-
Add sodium iodide (NaI) to the solution.
-
Stir the mixture to allow the iodide to displace the bromide.
-
The desired this compound is obtained in high yield (96%).[3]
Safety and Handling
This compound is classified as a hazardous substance. The following table summarizes the key safety information.
| Hazard Category | Description | Precautionary Statements |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Codes | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [1] |
| Target Organs | Respiratory system | [1] |
| Storage Class | 11: Combustible Solids | [1] |
It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
Applications in Synthesis
Potassium organotrifluoroborates are valued for their stability and ease of handling compared to other organoboron reagents.[8] They are particularly useful in Suzuki-Miyaura cross-coupling reactions.[3] The iodomethyl group in this compound can be further functionalized through nucleophilic substitution reactions, making it a valuable building block for the synthesis of more complex molecules.[3][9]
References
- 1. (碘甲基)三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POTASSIUM (BROMOMETHYL)TRIFLUOROBORATE CAS#: 888711-44-2 [m.chemicalbook.com]
- 5. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Potassium trifluoro(iodomethyl)borate melting point and stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of potassium trifluoro(iodomethyl)borate. It includes detailed experimental protocols for its synthesis and recommendations for its handling and storage, crucial for its application in research and drug development.
Physicochemical Properties
This compound is a versatile and stable organotrifluoroborate, serving as a valuable boronic acid surrogate in various chemical syntheses.[1] It is recognized for being a bench-stable solid, which facilitates its handling and use in a laboratory setting.[2][3]
| Property | Value |
| Molecular Formula | CH₂BF₃IK |
| Molecular Weight | 247.84 g/mol |
| Appearance | White to pale brown solid |
| Melting Point | 242-258 °C (with decomposition) |
| Storage Conditions | Room temperature, in a dry, well-ventilated place |
| Solubility | No data available |
Melting Point Analysis
The melting point of this compound has been reported in a range of 242 °C to 258 °C, with decomposition. One source specifies a melting point of 245-258 °C with decomposition[2][3], while another indicates a melting point of 242 °C.[1][4][5] This range and the observation of decomposition suggest that thermal analysis techniques, such as differential scanning calorimetry (DSC), could provide a more precise characterization of its thermal behavior.
Stability and Storage
This compound is described as a bench-stable solid under atmospheric conditions.[3][6] Organotrifluoroborates, as a class of compounds, exhibit exceptional stability towards air and moisture, and most can be stored at room temperature for extended periods without special precautions.[7] However, it is noted to be sensitive to light.[1]
For optimal stability, the following storage conditions are recommended:
-
Atmosphere: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9]
-
Incompatible Materials: Keep away from oxidizing agents.[9]
-
Light: Protect from light.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from the more readily available potassium bromomethyltrifluoroborate. This procedure avoids the use of the more expensive and less stable diiodomethane.[6]
Step 1: Synthesis of Potassium Bromomethyltrifluoroborate
-
Under a nitrogen atmosphere, cool a solution of dibromomethane (25 mmol) and triisopropyl borate (0.9 equivalents) to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (0.85 equivalents) to the solution.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction by adding a solution of potassium bifluoride (KHF₂) (2.5 equivalents) in 10 mL of water.
-
Remove the solvent under high vacuum.
-
Isolate the product, potassium bromomethyltrifluoroborate, by recrystallization.
Step 2: Halide Exchange to Form this compound [6]
-
Dissolve the synthesized potassium bromomethyltrifluoroborate in acetone.
-
Add sodium iodide (NaI) to the solution.
-
The iodide displaces the bromide to yield this compound.
-
The final product is isolated, yielding a white solid. This method has been reported to achieve a 96% yield.[6]
An alternative, though less desirable, one-pot synthesis from diiodomethane has also been described, yielding the product in 89% yield.[6]
Synthesis Workflow
Caption: Synthesis of this compound.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][8][9]
-
First Aid:
-
Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[4][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][9]
References
- 1. lookchem.com [lookchem.com]
- 2. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]
- 3. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. potassium iodomethyltrifluoroborate - 888711-47-5 - Structure, Synthesis, Properties [organoborons.com]
- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Profile of Potassium Trifluoro(iodomethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium trifluoro(iodomethyl)borate (K[ICH₂BF₃]) is a valuable reagent in organic synthesis, serving as a stable, crystalline solid that is a precursor to a variety of functionalized organotrifluoroborates.[1][2] Its utility in Suzuki-Miyaura cross-coupling and other transformations necessitates a thorough understanding of its structural and spectroscopic characteristics.[1] This guide provides a consolidated overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis and general methods for spectroscopic analysis are also presented to aid researchers in their work with this versatile compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the characterization of organotrifluoroborates. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei allows for a detailed structural elucidation.
Table 1: Summary of NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| ¹H | DMSO-d₆ | ~1.80 (s, 2H) | Singlet | Not Applicable | The chemical shift is for the CH₂ group. The exact value can vary slightly based on solvent and concentration.[3] |
| ¹³C | DMSO-d₆ | Not explicitly reported | - | - | The resonance for the carbon atom bonded to boron in organotrifluoroborates is often broad due to quadrupolar relaxation of the boron nucleus.[4] |
| ¹¹B | DMSO-d₆ | Not explicitly reported | Quartet (1:1:1:1) | Expected | The signal is expected to be a quartet due to coupling with the three fluorine atoms. The chemical shift for organotrifluoroborates typically appears in a specific range.[5][6] |
| ¹⁹F | DMSO-d₆ | Not explicitly reported | Quartet | Expected | The signal is expected to be a quartet due to coupling to the ¹¹B nucleus.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify key functional groups and the borate core. The spectra of borates are often complex, but characteristic absorption bands can be identified.[7][8]
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| ~3000-2850 | C-H Stretch | Associated with the methylene (CH₂) group. |
| ~1200-950 | B-F Stretch | Strong, broad absorptions characteristic of the BF₃⁻ group are expected in this region.[7] |
| ~1100-800 | B-O Stretch (if hydrated) | Hydrated borates show tetrahedral boron absorption in this region.[7] |
| ~700-600 | C-I Stretch | The carbon-iodine bond vibration is expected in the lower frequency region of the spectrum. |
Experimental Protocols
The following sections detail the synthetic procedure for preparing this compound and the general methodologies for acquiring its NMR spectra.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods, as described by Molander, G. A., and Ham, J. (2006).[1]
Method A: From Diiodomethane
-
A solution of diiodomethane (25 mmol) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
Triisopropyl borate (0.9 equivalents) is added to the solution.
-
n-Butyllithium (0.85 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
The reaction is quenched by the addition of an aqueous solution of potassium hydrogen difluoride (KHF₂, 2.5 equivalents).
-
The solvent is removed under high vacuum.
-
The resulting solid is recrystallized to yield this compound as a white, stable solid (89% yield).[1]
Method B: Halide Exchange from Potassium Bromo(methyl)trifluoroborate
-
Potassium bromo(methyl)trifluoroborate is dissolved in acetone.
-
Sodium iodide (NaI) is added to the solution.
-
The mixture is stirred, allowing for the displacement of the bromide with iodide.
-
The desired product, this compound, is isolated in high yield (96%).[1] This method is often preferred due to the lower cost and greater stability of the starting materials.[1]
NMR Spectroscopic Analysis
The following are typical parameters for acquiring NMR spectra of potassium organotrifluoroborates, which are generally soluble in polar aprotic solvents like DMSO-d₆, acetone-d₆, or methanol-d₄.[3]
-
¹H NMR:
-
Pulse Angle: 45°
-
Acquisition Time: ~3.6 s
-
Repetitions: 16
-
Spectral Width: 15 ppm[3]
-
-
¹³C NMR:
-
Pulse Angle: 90°
-
Delay: ~2.3 s
-
Acquisition Time: ~1.7 s
-
Repetitions: 1024
-
Spectral Width: 250 ppm[3]
-
-
¹¹B NMR:
-
¹⁹F NMR:
Workflow and Visualization
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding in Halomethyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium halomethyltrifluoroborates, specifically the bromo- and iodo- derivatives (XCH₂BF₃K, where X = Br, I), are stable, versatile chemical reagents that serve as crucial building blocks in modern organic synthesis. Their utility lies in their ability to act as precursors for a wide array of functionalized organotrifluoroborates through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic characterization of these important synthetic intermediates. Detailed experimental protocols for their synthesis and characterization are provided, along with a discussion of their application in the context of drug discovery and development. While crystallographic data for these specific compounds are not available in the current literature, this guide infers structural parameters from related molecules and theoretical principles.
Chemical Structure and Bonding
The halomethyltrifluoroborate anion, [XCH₂BF₃]⁻, features a central boron atom in a tetrahedral coordination environment. This geometry arises from the sp³ hybridization of the boron atom, which forms four single bonds: three to fluorine atoms and one to the carbon of the halomethyl group.
General Structure of the Halomethyltrifluoroborate Anion
Caption: Tetrahedral coordination of the boron atom in the halomethyltrifluoroborate anion.
The bond between the boron and the carbon of the halomethyl group is a standard covalent single bond. The three boron-fluorine bonds are also covalent and are highly polarized due to the high electronegativity of fluorine. The overall negative charge of the anion is delocalized, primarily residing on the fluorine atoms. The potassium cation (K⁺) is associated with the anion through ionic interactions.
While specific X-ray crystallographic data for potassium bromomethyltrifluoroborate and potassium iodomethyltrifluoroborate are not publicly available, structural parameters can be estimated by comparison with related organotrifluoroborate salts. The boron atom in these salts consistently displays a distorted tetrahedral geometry.
Table 1: Comparison of Selected Bond Lengths in Related Boron Compounds
| Bond | Compound | Bond Length (Å) | Method |
| B-C | Potassium Phenyltrifluoroborate | 1.60 - 1.62 | X-ray |
| B-F | Potassium Phenyltrifluoroborate | 1.37 - 1.41 | X-ray |
| B-F | Boron Trifluoride (BF₃) | 1.307 | Gas-phase |
| C-Br | Bromomethane | 1.93 | Gas-phase |
| C-I | Iodomethane | 2.14 | Gas-phase |
Note: Data for potassium phenyltrifluoroborate is representative of organotrifluoroborates. Data for BF₃ and halomethanes are provided for general comparison of bond lengths.
The C-X (X = Br, I) bond in halomethyltrifluoroborates is the reactive site for nucleophilic substitution, a key feature of their synthetic utility.
Spectroscopic Characterization
The structures of potassium bromo- and iodomethyltrifluoroborates are routinely confirmed using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. The key nuclei for characterization are ¹H, ¹³C, ¹⁹F, and ¹¹B.
Table 2: NMR Spectroscopic Data for Potassium Halomethyltrifluoroborates
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Potassium Bromomethyltrifluoroborate | ¹H | 1.80 | s | - |
| ¹³C (CH₂) | Not Observed | - | - | |
| ¹⁹F | -138.8 | q | ¹J(¹⁹F-¹¹B) = 64.8 | |
| ¹¹B | 2.8 | q | ¹J(¹¹B-¹⁹F) = 65.3 | |
| Potassium Iodomethyltrifluoroborate | ¹H | 1.52 | s | - |
| ¹³C (CH₂) | Not Observed | - | - | |
| ¹⁹F | -138.0 | q | ¹J(¹⁹F-¹¹B) = 67.4 | |
| ¹¹B | 3.2 | q | ¹J(¹¹B-¹⁹F) = 67.7 |
Data obtained in DMSO-d₆. ¹³C signal for the carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation of the ¹¹B nucleus.
The ¹H NMR spectra show a singlet for the methylene (CH₂) protons. The chemical shift is influenced by the adjacent halogen, with the protons of the bromomethyl derivative appearing downfield of the iodomethyl derivative.
The ¹⁹F NMR spectra exhibit a quartet, a result of the coupling between the three equivalent fluorine atoms and the ¹¹B nucleus (spin I = 3/2). Similarly, the ¹¹B NMR spectra show a quartet due to coupling with the three equivalent ¹⁹F nuclei (spin I = 1/2). The observed coupling constants, ¹J(B-F), are characteristic of the B-F bond in trifluoroborate salts.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis and characterization of potassium halomethyltrifluoroborates.[1]
Synthesis of Potassium Bromomethyltrifluoroborate
This procedure involves the in situ generation of a bromomethyllithium species, followed by trapping with a borate ester and subsequent fluorination.
Caption: Experimental workflow for the synthesis of potassium bromomethyltrifluoroborate.
Materials:
-
Dibromomethane (CH₂Br₂)
-
Triisopropyl borate [B(O-i-Pr)₃]
-
n-Butyllithium (n-BuLi) in hexanes
-
Potassium hydrogen fluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, dry
-
Diethyl ether (Et₂O)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF, dibromomethane, and triisopropyl borate.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Prepare a solution of potassium hydrogen fluoride in water.
-
Quench the reaction by adding the aqueous KHF₂ solution to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent in vacuo.
-
The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot, dry acetone and precipitate the product by adding diethyl ether.
-
Filter the white solid, wash with diethyl ether, and dry under high vacuum to yield potassium bromomethyltrifluoroborate.
Synthesis of Potassium Iodomethyltrifluoroborate
This compound is conveniently prepared by a halide exchange reaction from the corresponding bromomethyl derivative.[1]
Procedure:
-
Dissolve potassium bromomethyltrifluoroborate in acetone in a round-bottom flask.
-
Add sodium iodide (NaI) to the solution in one portion.
-
Stir the resulting suspension at room temperature for 2 hours.
-
Filter the mixture through a pad of Celite® to remove the precipitated sodium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by dissolving it in a minimal amount of dry acetone and precipitating with diethyl ether to afford potassium iodomethyltrifluoroborate as a white solid.
NMR Spectroscopic Analysis
Protocol:
-
Prepare a sample by dissolving approximately 10-20 mg of the halomethyltrifluoroborate salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a suitable NMR spectrometer.
-
For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
For ¹¹B NMR, use a boron trifluoride diethyl etherate (BF₃·OEt₂) external standard (δ = 0.0 ppm).
-
For ¹⁹F NMR, use an external standard such as trifluoroacetic acid (TFA).
Role in Drug Discovery and Development
Halomethyltrifluoroborates are not typically used as therapeutic agents themselves. Instead, they are valuable synthetic intermediates in the drug discovery process, primarily through their conversion to other functionalized organotrifluoroborates. These subsequent compounds are then used in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to build complex molecular architectures.
The tetracoordinate nature of the boron atom in organotrifluoroborates renders them more stable and easier to handle compared to their boronic acid counterparts, which can be prone to dehydration and other side reactions. This stability is advantageous in multi-step synthetic campaigns common in drug development.
The reaction of a halomethyltrifluoroborate with a nucleophile introduces a new functional group, which can then be a handle for further diversification or can be a key part of the final pharmacophore.
Caption: Logical workflow for the use of halomethyltrifluoroborates in synthetic drug discovery.
Conclusion
Potassium bromo- and iodomethyltrifluoroborates are foundational reagents in the field of organoboron chemistry. Their synthesis is well-established, and their reactivity as electrophiles in Sₙ2 reactions allows for the generation of a diverse range of functionalized organotrifluoroborates. While detailed crystallographic data remains elusive, their tetrahedral boron center and overall structure are well-characterized by multinuclear NMR spectroscopy. The stability and predictable reactivity of these compounds make them valuable tools for synthetic chemists, particularly in the pharmaceutical industry, where the construction of complex, novel molecular entities is paramount. This guide provides the core technical information required for the effective synthesis, characterization, and application of these versatile chemical building blocks.
References
Potassium Trifluoro(iodomethyl)borate: A Comprehensive Technical Guide to its Formation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth exploration of the synthetic pathways for potassium trifluoro(iodomethyl)borate, a versatile reagent in modern organic synthesis. It details the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data in a structured format.
Introduction
This compound, with the chemical formula K[ICH₂BF₃], is a stable, crystalline solid that has emerged as a valuable reagent in organic chemistry.[1][2] As part of the broader class of potassium organotrifluoroborates, it offers exceptional stability towards air and moisture compared to other organoboron derivatives like boronic acids.[3] This stability facilitates its storage and handling, making it an attractive building block in various synthetic applications. Its primary utility lies in its ability to serve as a precursor for the iodomethyl group in a range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[4] This guide delineates the two primary mechanisms for its formation, offering detailed protocols and comparative data for each.
Mechanisms of Formation
There are two principal, high-yielding methods for the synthesis of this compound:
One-Pot Synthesis from Diiodomethane
This method involves a one-pot procedure starting from diiodomethane. The core of this synthesis is a lithium-halogen exchange, followed by borylation and subsequent fluorination.[1][5]
The mechanism proceeds through the following key steps:
-
Lithium-Halogen Exchange: Diiodomethane (CH₂I₂) is treated with n-butyllithium (n-BuLi) at a low temperature (-78 °C). The n-BuLi preferentially abstracts one of the iodine atoms, generating a highly reactive iodomethyllithium intermediate and n-butyl iodide.
-
Borylation: A trialkyl borate, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(OⁱPr)₃), is added to the reaction mixture. The nucleophilic carbon of the iodomethyllithium attacks the electrophilic boron atom of the borate ester, forming a boronate complex.
-
Fluorination: The reaction is quenched with an aqueous solution of potassium hydrogen difluoride (KHF₂). KHF₂ serves as the fluoride source, displacing the alkoxy groups on the boron atom to form the stable trifluoroborate salt. The potassium cation forms an ionic bond with the resulting trifluoro(iodomethyl)borate anion.
This approach is highly efficient, providing the desired product in high yield directly from a commercially available, albeit relatively expensive and unstable, starting material.[1]
References
A Historical Perspective on Organotrifluoroborate Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of organic synthesis, the quest for stable, versatile, and efficient reagents is paramount. Organotrifluoroborates have emerged from relative obscurity to become indispensable tools for chemists, particularly in the realm of carbon-carbon bond formation. Their remarkable stability to air and moisture, coupled with their predictable reactivity, offers significant advantages over other organoboron reagents. This technical guide provides a comprehensive historical perspective on the development of organotrifluoroborate chemistry, detailing key discoveries, synthetic methodologies, and their expanding applications, with a focus on providing practical information for researchers in the field.
A Journey Through Time: Key Milestones in Organotrifluoroborate Chemistry
The history of organotrifluoroborates is a testament to the gradual appreciation of their unique properties. Initially considered mere laboratory curiosities, their true potential was unlocked through key synthetic breakthroughs.[1]
| Year | Key Development | Significance | Key Researchers |
| 1940 | First reported preparation of an organotrifluoroborate complex, tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] | Represented the initial synthesis of this class of compounds, though yields were not stated and the method had limited applicability.[1] | Fowler and Krauss |
| 1960s | Discovery of potassium organotrifluoroborates.[1] | These boron "ate" complexes demonstrated exceptional stability towards air and moisture compared to their trivalent organoborane counterparts.[1] | |
| 1967 | Use of potassium hydrogen difluoride (KHF₂) for the fluorination of a boron compound.[1] | This method, though not widely adopted at the time, laid the groundwork for a more general and efficient synthesis.[1] | Thierig and Umland |
| 1995 | Vedejs describes a highly efficient method for preparing potassium organotrifluoroborates from boronic acids using KHF₂.[1][2] | This breakthrough made a wide variety of organotrifluoroborates readily accessible, sparking a surge in their use in organic synthesis.[1][2] | E. Vedejs |
| 1996 | First application of potassium organotrifluoroborates as nucleophiles in Suzuki-Miyaura cross-coupling reactions.[3] | This demonstrated their utility in one of the most powerful C-C bond-forming reactions, opening the door to numerous applications.[3] | Genet group |
| 2000 | Industrial-scale application of organotrifluoroborates in the synthesis of vinylpyrimidine derivatives.[1] | Highlighted the practical utility and scalability of organotrifluoroborate chemistry in the pharmaceutical industry.[1] | Hoffmann-La-Roche |
| Present | Widespread adoption and continuous development of new applications. | Organotrifluoroborates are now considered superior alternatives to boronic acids and esters in many cross-coupling reactions due to their stability and ease of handling.[4][5] Over 600 structurally diverse organotrifluoroborates are commercially available.[4] |
Core Synthetic Methodologies: Experimental Protocols
The accessibility of organotrifluoroborates is a direct result of the development of robust and high-yielding synthetic protocols. The Vedejs method remains the cornerstone of their preparation.
General Protocol for the Synthesis of Potassium Organotrifluoroborates from Boronic Acids
This procedure is widely applicable for the conversion of a variety of aryl- and vinylboronic acids to their corresponding potassium trifluoroborate salts.[1][5][6][7]
Reactants:
-
Organoboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol
-
Saturated aqueous KHF₂ solution
Procedure:
-
Dissolve the organoboronic acid in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution.
-
A white precipitate of the potassium organotrifluoroborate typically forms immediately.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization, typically from acetonitrile or an acetone/diethyl ether mixture.[8]
Synthesis via Transmetalation and In Situ Fluorination
Reactants:
-
Organic halide (e.g., aryl bromide)
-
Organolithium reagent (e.g., n-BuLi) or Magnesium turnings
-
Trialkyl borate (e.g., triisopropyl borate)
-
Potassium hydrogen fluoride (KHF₂)
Procedure:
-
Generate the organometallic reagent by either lithium-halogen exchange or Grignard formation.
-
Add the trialkyl borate to the organometallic reagent at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and then hydrolyze to furnish the crude boronic acid.
-
Treat the crude boronic acid with a saturated aqueous solution of KHF₂ as described in the general protocol above to yield the desired potassium organotrifluoroborate.[1][3]
The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application
The stability and reactivity of organotrifluoroborates make them excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][9]
General Protocol for the Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
Reactants:
-
Potassium organotrifluoroborate (1.5 eq)
-
Aryl halide or triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N)
-
Solvent (e.g., THF/H₂O, toluene, isopropanol)
Procedure:
-
To a reaction vessel, add the potassium organotrifluoroborate, aryl halide or triflate, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cross-coupled product.
Visualizing the Chemistry: Diagrams and Workflows
Synthesis of Potassium Organotrifluoroborates
Caption: General synthetic routes to potassium organotrifluoroborates.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis and application of potassium organotrifluoroborates from various literature sources. It is important to note that reaction conditions have been optimized in each case and yields may vary depending on the specific substrates and conditions used.
| Reaction | Substrates | Product | Yield (%) | Reference |
| Synthesis | Phenylboronic acid | Potassium phenyltrifluoroborate | 82 | [7] |
| Synthesis | Various arylboronic acids | Corresponding potassium aryltrifluoroborates | High yields | [1] |
| Suzuki-Miyaura | Potassium vinyltrifluoroborate + 5'-deoxy-5-bromocytidine | 5'-deoxy-5-vinylcytidine | High yield (kilogram scale) | [1] |
| Suzuki-Miyaura | Potassium N,N-dialkylaminomethyltrifluoroborates + Aryl bromides | N,N-dialkylaminomethyl arenes | Good to excellent | [10] |
| Suzuki-Miyaura | Indole-derived organotrifluoroborate + Heteroaryl iodide | Cross-coupled product | 60 | [2] |
| Suzuki-Miyaura | Aryl trifluoroborates + Aryl chlorides | Biaryls | Good to excellent | [2] |
Conclusion
From their initial discovery as chemical curiosities to their current status as robust and versatile reagents, organotrifluoroborates have carved a significant niche in modern organic synthesis. Their enhanced stability, ease of handling, and broad applicability, particularly in palladium-catalyzed cross-coupling reactions, have made them invaluable tools for researchers in academia and industry alike. The historical development of this field, driven by key synthetic innovations, continues to inspire new research into their reactivity and applications, promising further expansion of their synthetic utility in the years to come. The accessibility of a wide range of these reagents, coupled with well-established protocols for their use, ensures that organotrifluoroborates will remain at the forefront of synthetic chemistry, enabling the construction of complex molecules for drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. longdom.org [longdom.org]
- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Potassium Trifluoro(iodomethyl)borate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium trifluoro(iodomethyl)borate (ICH₂BF₃K) has emerged as a versatile and highly valuable reagent in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While not typically employed for direct methylene insertion, its primary and most strategic application lies in its use as a precursor for the synthesis of a diverse array of functionalized organotrifluoroborates. These resulting organoboron compounds are then readily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of functionalities onto aryl and heteroaryl scaffolds, a common requirement in drug discovery and development.
The advantages of using potassium organotrifluoroborates over traditional boronic acids or esters are significant. They are generally air- and moisture-stable crystalline solids, which allows for ease of handling and storage.[1][2] This stability also circumvents the common issue of protodeboronation often encountered with boronic acids, leading to improved reaction efficiency and stoichiometry.[3]
This document provides detailed application notes and experimental protocols for the two-step sequence involving the initial nucleophilic substitution of this compound to generate a functionalized organotrifluoroborate, followed by its application in the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Functionalized Organotrifluoroborates from this compound
The key utility of this compound is its ability to undergo nucleophilic substitution at the iodomethyl carbon, providing access to a wide variety of previously inaccessible organotrifluoroborates.[1][3] This transformation allows for the introduction of various functional groups, which can then be coupled to aromatic or heteroaromatic systems.
General Reaction Scheme
The general transformation involves the reaction of this compound with a suitable nucleophile to yield a new potassium organotrifluoroborate.
Experimental Workflow for Synthesis of Functionalized Organotrifluoroborates
Caption: General workflow for the synthesis of functionalized organotrifluoroborates.
Protocol: Synthesis of Potassium (Azidomethyl)trifluoroborate
This protocol describes the synthesis of potassium (azidomethyl)trifluoroborate, a useful intermediate for introducing an azidomethyl group, which can be further functionalized.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Acetone
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add sodium azide (1.5 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), pour the mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the aqueous layer and wash it three times with diethyl ether to remove any unreacted starting material and organic impurities.
-
Remove the water from the aqueous layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of acetone and diethyl ether to afford pure potassium (azidomethyl)trifluoroborate as a white solid.
| Reagent | Molar Equiv. | Solvent | Time (h) | Yield (%) | Reference |
| NaN₃ | 1.5 | DMF | 24 | 95 | [1] |
Table 1: Synthesis of Potassium (Azidomethyl)trifluoroborate.
Suzuki-Miyaura Cross-Coupling of Functionalized Organotrifluoroborates
Once the desired functionalized organotrifluoroborate has been synthesized, it can be used as a coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond with an aryl or heteroaryl halide.
General Reaction Scheme
The palladium-catalyzed cross-coupling reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Potassium (Benzyloxymethyl)trifluoroborate with an Aryl Chloride
This protocol details the cross-coupling of a functionalized organotrifluoroborate, potassium (benzyloxymethyl)trifluoroborate, with an aryl chloride.[4]
Materials:
-
Potassium (benzyloxymethyl)trifluoroborate
-
Aryl chloride (e.g., 4-chlorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 equiv), potassium (benzyloxymethyl)trifluoroborate (1.1 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (3 mol %), and RuPhos (6 mol %).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and deionized water (10:1 ratio).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
| Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent (ratio) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 80 | 12 | 85 | [4] |
| 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 80 | 12 | 92 | [4] |
| 2-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 80 | 12 | 88 | [4] |
Table 2: Suzuki-Miyaura Cross-Coupling of Potassium (Benzyloxymethyl)trifluoroborate with Various Aryl Chlorides.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide range of functionalized organotrifluoroborates. This two-step approach, involving nucleophilic substitution followed by a Suzuki-Miyaura cross-coupling, provides a powerful and efficient method for the introduction of diverse chemical motifs in the synthesis of complex molecules, which is of particular importance in the fields of medicinal chemistry and drug development. The stability and ease of handling of the organotrifluoroborate intermediates make this methodology highly attractive for both small-scale and large-scale synthetic applications.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cross-Coupling of Potassium Trifluoro(iodomethyl)borate Derivatives with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over traditional boronic acids and esters.[1][2] This document focuses on the utility of potassium trifluoro(iodomethyl)borate as a key synthetic intermediate for the preparation of diverse, functionalized organotrifluoroborates and their subsequent cross-coupling with aryl and heteroaryl halides. This strategy provides a powerful tool for the introduction of novel methylene-linked functionalities in the synthesis of complex molecules, particularly in the field of drug discovery.
While direct cross-coupling of this compound is not commonly reported, its true value lies in its role as a versatile precursor. Through simple nucleophilic substitution reactions, the iodide can be displaced to generate a wide array of functionalized methyltrifluoroborates, which are excellent substrates for Suzuki-Miyaura coupling.[3][4][5] This two-step sequence allows for the introduction of diverse chemical motifs into aromatic and heteroaromatic systems.
Synthesis of this compound
This compound can be synthesized from diiodomethane or, more economically, from potassium trifluoro(bromomethyl)borate via a Finkelstein reaction.[4]
Protocol for the Synthesis of this compound from Potassium Trifluoro(bromomethyl)borate:
-
To a solution of potassium trifluoro(bromomethyl)borate (1.0 equiv) in acetone, add sodium iodide (1.5 equiv).
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound as a white, crystalline solid.[4]
Application: A Versatile Intermediate for Functionalized Organotrifluoroborates
The primary application of this compound is as an electrophilic precursor for the synthesis of a diverse range of functionalized potassium methyltrifluoroborates. The iodide is an excellent leaving group, readily displaced by a variety of nucleophiles.
Palladium-Catalyzed Cross-Coupling of Functionalized Methyltrifluoroborates
The functionalized methyltrifluoroborates synthesized from this compound are excellent partners in Suzuki-Miyaura cross-coupling reactions with a broad range of aryl and heteroaryl halides.
General Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates involves a palladium(0)/palladium(II) catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various functionalized potassium methyltrifluoroborates with aryl halides.
Table 1: Cross-Coupling of Potassium (Aminomethyl)trifluoroborates with Aryl Bromides [6]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Piperidin-1-ylmethyl)benzonitrile | 95 |
| 2 | 4'-Bromoacetophenone | 1-(4-(Piperidin-1-ylmethyl)phenyl)ethanone | 93 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(piperidin-1-ylmethyl)benzoate | 91 |
| 4 | 4-Bromobenzaldehyde | 4-(Piperidin-1-ylmethyl)benzaldehyde | 85 |
| 5 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(piperidin-1-ylmethyl)benzene | 88 |
| 6 | 4-Bromoanisole | 1-Methoxy-4-(piperidin-1-ylmethyl)benzene | 86 |
| 7 | 4-Bromo-N,N-dimethylaniline | N,N-Dimethyl-4-(piperidin-1-ylmethyl)aniline | 82 |
| 8 | 2-Bromomesitylene | 1,3,5-Trimethyl-2-(piperidin-1-ylmethyl)benzene | 77 |
Reaction Conditions: Pd(OAc)₂, XPhos, Cs₂CO₃, THF/H₂O or CPME/H₂O, 80-95 °C.
Table 2: Cross-Coupling of Potassium Trifluoro(N-methylheteroaryl)borates with Aryl Halides [7]
| Entry | Trifluoroborate | Aryl Halide | Yield (%) |
| 1 | N-methylpyrazolo | 4-Chloroanisole | 75 |
| 2 | N-methylpyrazolo | 4-Chlorobenzonitrile | 81 |
| 3 | N-methylindolo | 4-Chloroanisole | 73 |
| 4 | N-methylindolo | 4-Chlorobenzonitrile | 71 |
| 5 | N-methylindolo | 3-Chlorobenzonitrile | 75 |
| 6 | N-methylindolo | 2-Chlorotoluene | 84 |
Reaction Conditions: Pd(OAc)₂, RuPhos, Cs₂CO₃, CPME/H₂O, 100 °C.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the palladium-catalyzed cross-coupling of a potassium functionalized methyltrifluoroborate with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium functionalized methyltrifluoroborate (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (e.g., XPhos, RuPhos, PPh₃) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., THF/H₂O, Toluene/H₂O, CPME/H₂O)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), potassium functionalized methyltrifluoroborate (e.g., 0.75 mmol), and base (e.g., 1.5 mmol).
-
The vial is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Add the appropriate volume of the catalyst/ligand solution and additional solvent to the reaction vial via syringe.
-
Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C) for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Conclusion and Future Outlook
The use of this compound as a precursor to a wide range of functionalized organotrifluoroborates significantly broadens the scope of the Suzuki-Miyaura cross-coupling reaction. This methodology provides a reliable and efficient means to construct C(sp³)-C(sp²) bonds, which are prevalent in many biologically active molecules and pharmaceuticals. The stability and ease of handling of these trifluoroborate salts make them highly attractive reagents for high-throughput synthesis and library generation in drug discovery programs. Further exploration of novel nucleophiles for the derivatization of this compound will undoubtedly lead to the development of new and valuable building blocks for organic synthesis.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]
- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Potassium Trifluoro(iodomethyl)borate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium trifluoro(iodomethyl)borate, with the chemical formula K[ICH₂BF₃], is a versatile and highly stable reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it serves as a robust surrogate for the more sensitive iodomethyl boronic acid. Its notable stability towards air and moisture allows for ease of handling and storage, making it an attractive building block in complex molecule synthesis, particularly in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Physicochemical Properties and Handling
This compound is a white to pale brown solid that can be stored indefinitely under atmospheric conditions without significant decomposition.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 888711-47-5 |
| Molecular Formula | CH₂BF₃IK |
| Molecular Weight | 247.84 g/mol |
| Appearance | White to pale brown solid |
| Melting Point | 242 °C (decomposes) |
| Storage | Room temperature, protected from light |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the reagent in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Applications in Organic Synthesis
This compound is primarily utilized in two main areas:
-
As a precursor for the synthesis of other functionalized organotrifluoroborates via nucleophilic substitution of the iodide.
-
In cross-coupling reactions to introduce the iodomethyl group, which can be further functionalized.
Synthesis of Functionalized Organotrifluoroborates via Nucleophilic Substitution
A powerful application of this compound is its use as an electrophile in Sₙ2 reactions. The iodide is a good leaving group, allowing for the introduction of a wide range of nucleophiles to generate novel, functionalized organotrifluoroborates.[2] This method provides access to a diverse library of stable organotrifluoroborate reagents that can be used in subsequent cross-coupling reactions.
References
Application Notes and Protocols: Synthesis of Functionalized Organotrifluoroborates from Potassium Trifluoro(iodomethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates are a class of versatile and highly stable organoboron reagents that have garnered significant interest in organic synthesis and drug discovery.[1] Their stability to air and moisture, ease of handling, and compatibility with a wide range of functional groups make them superior alternatives to traditional boronic acids and esters in many applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] This document provides detailed protocols for the synthesis of functionalized organotrifluoroborates via nucleophilic substitution of potassium trifluoro(iodomethyl)borate, a readily accessible and reactive starting material.
The use of this compound and its bromo-analogue as electrophilic building blocks allows for the introduction of a trifluoroborate moiety into a variety of organic molecules through the formation of a new carbon-nucleophile bond.[1][3] This strategy significantly expands the diversity of accessible functionalized organotrifluoroborates, opening new avenues for the synthesis of novel chemical entities for pharmaceutical and materials science research.[4][5]
General Reaction Scheme
The core transformation involves the displacement of the iodide from this compound by a suitable nucleophile. This reaction proceeds via a direct nucleophilic substitution mechanism.[2]
Caption: General scheme for nucleophilic substitution.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Selected Nucleophile (e.g., sodium azide, sodium phenoxide, lithium thiophenoxide)
-
Anhydrous Solvent (e.g., DMF, THF, CH₃CN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired anhydrous solvent and stir the suspension.
-
Add the nucleophile (1.1 - 2.0 eq) to the reaction mixture at room temperature or as required by the specific reaction.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired functionalized organotrifluoroborate.
Protocol 2: Synthesis of Potassium Azidomethyltrifluoroborate
This protocol details the synthesis of potassium azidomethyltrifluoroborate, a versatile intermediate for "click" chemistry.[4]
Materials:
-
This compound (or bromomethyltrifluoroborate)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Acetone
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve potassium trifluoro(bromomethyl)borate (1.0 g, 5.0 mmol) in DMF (20 mL).
-
Add sodium azide (0.49 g, 7.5 mmol, 1.5 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of acetone and water to yield potassium azidomethyltrifluoroborate as a white solid.
Data Presentation
The following table summarizes the synthesis of various functionalized organotrifluoroborates from potassium halo(methyl)trifluoroborates, highlighting the diversity of accessible structures and the efficiency of the synthetic method.
| Entry | Halomethyltrifluoroborate | Nucleophile | Product | Yield (%) | Reference |
| 1 | K⁺ [BrCH₂BF₃]⁻ | NaN₃ | K⁺ [N₃CH₂BF₃]⁻ | 98 | [4] |
| 2 | K⁺ [ICH₂BF₃]⁻ | NaN₃ | K⁺ [N₃CH₂BF₃]⁻ | 96 | [4] |
| 3 | K⁺ [BrCH₂BF₃]⁻ | PhONa | K⁺ [PhOCH₂BF₃]⁻ | 95 | [2] |
| 4 | K⁺ [BrCH₂BF₃]⁻ | PhSLi | K⁺ [PhSCH₂BF₃]⁻ | 92 | [2] |
| 5 | K⁺ [BrCH₂BF₃]⁻ | n-BuLi | K⁺ [n-BuCH₂BF₃]⁻ | 85 | [2] |
| 6 | K⁺ [BrCH₂BF₃]⁻ | PhLi | K⁺ [PhCH₂BF₃]⁻ | 89 | [2] |
| 7 | K⁺ [BrCH₂BF₃]⁻ | Pyrrolidine | K⁺ [(C₄H₈N)CH₂BF₃]⁻ | 91 | [2] |
| 8 | K⁺ [BrCH₂BF₃]⁻ | Diethylamine | K⁺ [Et₂NCH₂BF₃]⁻ | 83 | [2] |
Experimental Workflow and Logic
The synthesis of functionalized organotrifluoroborates from this compound follows a straightforward and logical workflow, which is depicted below.
Caption: Workflow for synthesizing functionalized organotrifluoroborates.
Applications in Drug Development
Functionalized organotrifluoroborates are invaluable in drug development due to their stability and versatility in forming carbon-carbon and carbon-heteroatom bonds. The ability to introduce the trifluoroborate moiety onto a wide range of scaffolds allows for:
-
Late-stage functionalization: The trifluoroborate group can be introduced into complex molecules at a late stage of the synthesis, enabling rapid generation of analogues for structure-activity relationship (SAR) studies.
-
Access to novel chemical space: The unique reactivity of organotrifluoroborates allows for the synthesis of novel chemical entities that may not be accessible through other methods.
-
Improved pharmacokinetic properties: The incorporation of fluorine and boron can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.
The synthesis of azido-functionalized organotrifluoroborates, for example, provides a powerful handle for bioconjugation and the application of "click" chemistry in drug discovery and chemical biology.[4]
Conclusion
The synthesis of functionalized organotrifluoroborates via nucleophilic substitution of this compound is a robust and highly versatile method. It provides access to a wide array of stable and easily handled organoboron reagents that are of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The detailed protocols and data presented herein serve as a valuable resource for the scientific community to further explore and exploit the potential of this important class of compounds.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Potassium Trifluoro(iodomethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium trifluoro(iodomethyl)borate has emerged as a versatile and valuable reagent in modern organic synthesis. As a stable, crystalline solid, it offers significant advantages over more sensitive organometallic reagents.[1][2] Its utility lies in its ability to undergo nucleophilic substitution reactions, providing a straightforward pathway for the introduction of a trifluoroboratomethyl group (-CH₂BF₃K) onto a wide range of molecules.[3][4] This functional group can then participate in various subsequent transformations, most notably palladium-catalyzed cross-coupling reactions, making it a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[5][6][7]
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound, including detailed experimental protocols and a summary of its reactivity with various nucleophiles.
Key Advantages of this compound
-
Air and Moisture Stability: Unlike many organoboron compounds, this compound is a solid that is stable to air and moisture, allowing for ease of handling and storage.[1][3]
-
Versatility: It reacts with a broad spectrum of nucleophiles, including carbanions, amines, and alkoxides, to generate a diverse array of functionalized organotrifluoroborates.[1][2]
-
Safety: Its stability makes it a safer alternative to more pyrophoric or reactive organometallic reagents.
-
"Bench-top" Reagent: Its stability allows it to be handled on the bench-top without the need for strictly inert atmosphere techniques for all manipulations, simplifying experimental setup.
General Reaction Scheme
The fundamental transformation involves the displacement of the iodide ion by a nucleophile in a direct SN2 reaction. The tetracoordinate nature of the trifluoroborate moiety remains intact throughout the substitution.[3]
Caption: General nucleophilic substitution reaction of this compound.
Applications in Organic Synthesis and Drug Development
The functionalized organotrifluoroborates synthesized from this compound are valuable intermediates. They can be employed in a variety of subsequent chemical transformations:
-
Suzuki-Miyaura Cross-Coupling: The resulting organotrifluoroborates are excellent partners in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with aryl, heteroaryl, and vinyl halides or triflates.[5][6][7] This is a cornerstone of modern medicinal chemistry for the synthesis of complex molecular architectures.
-
Chan-Lam Coupling: The amino-functionalized trifluoroborates can undergo copper-catalyzed N-arylation reactions.
-
Further Functionalization: The newly introduced functional group can be further manipulated to build molecular complexity.
This two-step sequence of nucleophilic substitution followed by cross-coupling provides a powerful and flexible method for the construction of molecules with diverse functionalities, which is of high interest in drug discovery and development programs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from its bromo-analog.
Materials:
-
Potassium trifluoro(bromomethyl)borate
-
Sodium iodide (NaI)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask charged with potassium trifluoro(bromomethyl)borate (1.0 equiv), add acetone.
-
Add sodium iodide (1.5 equiv) to the suspension.
-
Heat the mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product is often used without further purification.
Protocol 2: General Procedure for Nucleophilic Substitution with Carbanions
This protocol outlines the reaction of this compound with organolithium or Grignard reagents.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Organolithium reagent (e.g., n-BuLi, PhLi) or Grignard reagent (e.g., PhMgBr)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar apparatus
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium or Grignard reagent (1.1 equiv) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for Nucleophilic Substitution with Amines
This protocol describes the reaction with primary or secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine (2.0-3.0 equiv), and a suitable solvent such as DMSO or DMF.
-
Add a base such as potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: General Procedure for Nucleophilic Substitution with Alkoxides
This protocol details the reaction with alkoxides, generated in situ from the corresponding alcohol.
Materials:
-
This compound
-
Alcohol
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 equiv) and anhydrous THF or DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir at room temperature or gently heat (40-60 °C) for 4-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkoxymethyltrifluoroborate by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the yields of nucleophilic substitution reactions with potassium trifluoro(iodo- and bromo-methyl)borate as reported in the literature.[3] As expected, the iodide is a better leaving group, generally providing higher yields and requiring shorter reaction times than the bromide.[3]
Table 1: Reaction with Carbon Nucleophiles
| Entry | Halomethyltrifluoroborate | Nucleophile | Product | Yield (%) |
| 1 | K⁺ ⁻BF₃(CH₂I) | PhLi | K⁺ ⁻BF₃(CH₂Ph) | 95 |
| 2 | K⁺ ⁻BF₃(CH₂Br) | PhLi | K⁺ ⁻BF₃(CH₂Ph) | 88 |
| 3 | K⁺ ⁻BF₃(CH₂I) | n-BuLi | K⁺ ⁻BF₃(CH₂-n-Bu) | 92 |
| 4 | K⁺ ⁻BF₃(CH₂Br) | n-BuLi | K⁺ ⁻BF₃(CH₂-n-Bu) | 85 |
| 5 | K⁺ ⁻BF₃(CH₂I) | PhMgBr | K⁺ ⁻BF₃(CH₂Ph) | 93 |
Table 2: Reaction with Amine and Azide Nucleophiles
| Entry | Halomethyltrifluoroborate | Nucleophile | Product | Yield (%) |
| 1 | K⁺ ⁻BF₃(CH₂I) | Piperidine | K⁺ ⁻BF₃(CH₂-N(CH₂)₅) | 91 |
| 2 | K⁺ ⁻BF₃(CH₂Br) | Piperidine | K⁺ ⁻BF₃(CH₂-N(CH₂)₅) | 83 |
| 3 | K⁺ ⁻BF₃(CH₂I) | Morpholine | K⁺ ⁻BF₃(CH₂-N(CH₂CH₂)₂O) | 94 |
| 4 | K⁺ ⁻BF₃(CH₂Br) | NaN₃ | K⁺ ⁻BF₃(CH₂N₃) | 98 |
Table 3: Reaction with Oxygen Nucleophiles
| Entry | Halomethyltrifluoroborate | Nucleophile | Product | Yield (%) |
| 1 | K⁺ ⁻BF₃(CH₂I) | NaOPh | K⁺ ⁻BF₃(CH₂OPh) | 96 |
| 2 | K⁺ ⁻BF₃(CH₂Br) | NaOPh | K⁺ ⁻BF₃(CH₂OPh) | 89 |
| 3 | K⁺ ⁻BF₃(CH₂I) | NaOBn | K⁺ ⁻BF₃(CH₂OBn) | 98 |
Workflow for Synthesis and Application
Caption: A typical workflow from the starting bromomethyltrifluoroborate to a final cross-coupled product.
Conclusion
This compound is a highly effective and user-friendly reagent for the introduction of the trifluoroboratomethyl group via nucleophilic substitution. Its stability and broad reactivity make it an invaluable tool for synthetic chemists, particularly in the field of drug discovery and development. The resulting functionalized organotrifluoroborates are versatile intermediates for the construction of complex molecular frameworks. The protocols and data presented here provide a solid foundation for the successful application of this reagent in a research setting.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodomethylation of Amines and Alcohols using Potassium Trifluoro(iodomethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium trifluoro(iodomethyl)borate (ICH₂BF₃K) is a versatile and stable reagent for the introduction of the iodomethyl group onto nucleophilic substrates. As an air- and moisture-stable solid, it offers significant advantages in handling and storage over many traditional iodomethylating agents.[1] This reagent undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines and alcohols, providing a straightforward route to the corresponding N-iodomethyl and O-iodomethyl products. These products can serve as valuable intermediates in organic synthesis and drug development, for instance, in the formation of aminomethyl and alkoxymethyl groups. This document provides detailed application notes and experimental protocols for the iodomethylation of amines and alcohols using this compound.
Reaction Mechanism
The iodomethylation of amines and alcohols with this compound proceeds through a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen or oxygen atom of the nucleophile attacks the electrophilic methylene carbon of the iodomethyl group, displacing the iodide leaving group. The tetracoordinate nature of the trifluoroborate moiety remains intact throughout this process.[2]
Caption: SN2 mechanism for iodomethylation.
Quantitative Data
The following tables summarize the reported yields for the iodomethylation of various amines and alcohols with this compound and its bromo-analog, which exhibits similar reactivity.
Table 1: Iodomethylation of Amines
| Amine Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| n-Butylamine | ICH₂BF₃K | Solvent-free, 80 °C, 2 h | 98 | [1] |
| Diethylamine | ICH₂BF₃K | Solvent-free, 80 °C, 2 h | 95 | [1] |
| Piperidine | BrCH₂BF₃K | Solvent-free, 80 °C, 2 h | 88 | [1] |
| Morpholine | BrCH₂BF₃K | Solvent-free, 80 °C, 2 h | 92 | [1] |
Table 2: Iodomethylation of Alcohols (Alkoxides)
| Alcohol (as alkoxide) | Reagent | Reaction Conditions | Yield (%) | Reference |
| Sodium phenoxide | BrCH₂BF₃K | NaH, THF, rt, 12 h | 85 | [1] |
| Sodium benzyloxide | BrCH₂BF₃K | NaH, THF, rt, 12 h | 90 | [3] |
| Sodium ethoxide | BrCH₂BF₃K | NaH, THF, rt, 12 h | 83 | [1] |
Experimental Protocols
The following are generalized protocols for the iodomethylation of amines and alcohols. Researchers should optimize these conditions for their specific substrates.
General Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Iodomethylation of Primary and Secondary Amines
This protocol is adapted from the solvent-free method described by Molander and Ham.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 3.0 equiv)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up
Procedure:
-
To a clean, dry round-bottom flask, add this compound.
-
Add the amine to the flask. For solid amines, gentle heating may be required to create a melt.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-iodomethylammonium trifluoroborate salt.
Protocol 2: Iodomethylation of Alcohols
This protocol is based on the SN2 displacement of halomethyltrifluoroborates with alkoxides.[1][3]
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
This compound (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification, including a Soxhlet extractor (optional)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Due to the potential for low solubility of the product in organic solvents, purification can be challenging. Continuous Soxhlet extraction with a suitable solvent (e.g., acetone or acetonitrile) can be an effective method for isolating the product from inorganic byproducts.[3] Alternatively, purification by column chromatography on silica gel may be employed.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.
-
Work in a well-ventilated fume hood.
Conclusion
This compound is a convenient and effective reagent for the iodomethylation of a range of amines and alcohols. Its stability and the straightforward reaction conditions make it a valuable tool in synthetic chemistry. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the introduction of functionalized methyl groups is of significant interest.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminomethylation via Potassium Trifluoro(organo)borate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the aminomethylation of aryl and heteroaryl halides utilizing potassium aminomethyltrifluoroborate derivatives. This methodology offers a robust and versatile alternative to traditional aminomethylation techniques, leveraging the stability and reactivity of organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Introduction
Potassium organotrifluoroborates have emerged as highly versatile and stable reagents in modern organic synthesis.[1][2] Their air and moisture stability makes them convenient to handle compared to other organometallic reagents.[3] Aminomethylated aromatic and heteroaromatic compounds are crucial structural motifs in a vast array of pharmaceuticals and biologically active molecules.[4][5] The use of potassium aminomethyltrifluoroborates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a powerful and reliable method for the introduction of the aminomethyl group.[6][7]
This approach circumvents the use of often toxic and lachrymatory benzyl halides typically employed in amine alkylation and offers a complementary strategy to methods like reductive amination.[7] The synthesis of these aminomethyltrifluoroborates originates from potassium halomethyltrifluoroborates, such as the bromo or iodo derivatives.[8][9]
Core Application: Suzuki-Miyaura Cross-Coupling for Aminomethylation
The primary application of potassium aminomethyltrifluoroborate derivatives is their use as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides. This reaction facilitates the formation of a C-C bond between the aromatic ring and the aminomethyl group.[4]
General Reaction Scheme:
Aryl/Heteroaryl-X + R₂N-CH₂-BF₃K --(Pd catalyst, Ligand, Base)--> Aryl/Heteroaryl-CH₂-NR₂
Where X = Br, Cl
Data Presentation: Reaction Yields
The following tables summarize the yields of aminomethylated products obtained from the Suzuki-Miyaura cross-coupling of various potassium aminomethyltrifluoroborates with a range of aryl and heteroaryl bromides.
Table 1: Cross-Coupling of Potassium N-(Trifluoroboratomethyl)piperidine with Aryl Bromides [4]
| Entry | Aryl Bromide | Product | % Isolated Yield (THF/H₂O) | % Isolated Yield (CPME/H₂O) |
| 1 | 4-Bromobenzonitrile | 4-(piperidin-1-ylmethyl)benzonitrile | 85 | - |
| 2 | 4-Bromobenzaldehyde | 4-(piperidin-1-ylmethyl)benzaldehyde | 78 | 89 |
| 3 | 1-(4-Bromophenyl)ethan-1-one | 1-(4-(piperidin-1-ylmethyl)phenyl)ethan-1-one | 81 | 92 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(piperidin-1-ylmethyl)benzoate | 80 | 90 |
| 5 | 4-Bromo-N,N-dimethylaniline | N,N-Dimethyl-4-(piperidin-1-ylmethyl)aniline | 65 | 82 |
| 6 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(piperidin-1-ylmethyl)benzene | 75 | - |
| 7 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(piperidin-1-ylmethyl)benzene | 88 | - |
| 8 | 2-Bromomesitylene | 1,3,5-Trimethyl-2-(piperidin-1-ylmethyl)benzene | 69 | 77 |
Table 2: Cross-Coupling of Potassium N-(Trifluoroboratomethyl)piperidine with Heteroaromatic Bromides [4]
| Entry | Heteroaromatic Bromide | Product | % Isolated Yield |
| 1 | 5-Bromo-2-furaldehyde | 5-(Piperidin-1-ylmethyl)-2-furaldehyde | 80 |
| 2 | 2-Bromo-5-methylthiophene | 2-Methyl-5-(piperidin-1-ylmethyl)thiophene | 77 |
| 3 | 3-Bromothiophene | 3-(Piperidin-1-ylmethyl)thiophene | 62 |
| 4 | 5-Bromopyrimidine | 5-(Piperidin-1-ylmethyl)pyrimidine | 84 |
| 5 | 3-Bromo-5-methylpyridine | 3-Methyl-5-(piperidin-1-ylmethyl)pyridine | 76 |
| 6 | 4-Bromoisoquinoline | 4-(Piperidin-1-ylmethyl)isoquinoline | 63 |
Experimental Protocols
Protocol 1: Synthesis of Potassium Halomethyltrifluoroborates
Potassium bromo- and iodomethyltrifluoroborates serve as the key starting materials for the synthesis of aminomethyltrifluoroborates.[8]
Synthesis of Potassium Bromomethyltrifluoroborate: [8]
-
To a solution of dibromomethane (25 mmol) and triisopropyl borate (0.9 equiv) in THF at -78 °C under a nitrogen atmosphere, add n-BuLi (0.85 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a solution of KHF₂ (2.5 equiv) in water (10 mL).
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization to yield potassium bromomethyltrifluoroborate as a white solid (88% yield).[8]
Synthesis of Potassium Iodomethyltrifluoroborate: [8] This can be prepared analogously from diiodomethane (89% yield) or via halide exchange from the bromomethyl derivative.[8] For the halide exchange:
-
Dissolve potassium bromomethyltrifluoroborate in acetone.
-
Add sodium iodide (NaI) and stir the mixture.
-
The desired potassium iodomethyltrifluoroborate is obtained in 96% yield after workup.[8]
Protocol 2: Synthesis of Potassium N,N-Dialkylaminomethyltrifluoroborates
These reagents are synthesized by the nucleophilic substitution of the halide on the potassium halomethyltrifluoroborate with the desired amine.[7]
General Procedure for the Preparation of Ammoniomethyl Trifluoroborates: [7]
-
In an oven-dried microwave vial equipped with a stirrer bar, add potassium iodomethyltrifluoroborate (1.56 g, 10.0 mmol).
-
Seal the vial and purge with nitrogen.
-
Add anhydrous THF (5.5 mL), t-BuOH (2.5 mL), and the desired amine (20.0 mmol) via syringe. For solid amines, add them with the borate salt.
-
Stir the reaction mixture at a specified temperature and time depending on the amine's reactivity.
-
After completion, the crude product can be worked up, often involving treatment with KHCO₃ or K₂CO₃ and filtration.[7]
Protocol 3: Suzuki-Miyaura Cross-Coupling for Aminomethylation
This protocol details the cross-coupling of the synthesized aminomethyltrifluoroborate with an aryl or heteroaryl halide.[4]
General Procedure: [4]
-
To a reaction vessel, add the aryl or heteroaryl bromide (1.0 equiv), potassium aminomethyltrifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Add the palladium catalyst, Pd(OAc)₂ (3 mol %), and the ligand, XPhos (6 mol %).
-
The reaction is carried out in a solvent system of either 10:1 THF/H₂O or 10:1 CPME/H₂O (0.25 M).
-
The reaction mixture is heated to 80 °C (for THF/H₂O) or a higher temperature for CPME/H₂O and stirred for 18-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizations
Synthesis of Potassium Aminomethyltrifluoroborate
Caption: Synthesis of Potassium Aminomethyltrifluoroborate.
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]
preparation of β-trifluoroborato amides with Potassium trifluoro(iodomethyl)borate
Application Notes and Protocols: Preparation of β-Trifluoroborato Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
β-Trifluoroborato amides are valuable synthetic intermediates, particularly in the realm of drug discovery and development. Their stability and utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, make them attractive building blocks for the synthesis of complex organic molecules.[1][2][3] This document provides detailed protocols for the preparation of potassium β-trifluoroborato amides, primarily through the copper-catalyzed β-boration of α,β-unsaturated amides. Additionally, it covers the synthesis of potassium trifluoro(iodomethyl)borate and its applications in nucleophilic substitution reactions.
I. Preparation of Potassium β-Trifluoroborato Amides via Copper-Catalyzed β-Boration
The most common and efficient method for synthesizing β-trifluoroborato amides involves the copper-catalyzed conjugate addition of a diboron reagent to an α,β-unsaturated amide, followed by conversion to the corresponding potassium trifluoroborate salt.[1][4]
Reaction Scheme:
A general scheme for this transformation is the treatment of α,β-unsaturated amides with bis(pinacolato)diboron in the presence of a copper catalyst and a phosphine ligand.[1] The resulting organoboron intermediate is then converted to the potassium trifluoroborate salt by reaction with potassium hydrogen fluoride (KHF₂).[1]
Experimental Protocol: Preparation of Potassium β-Trifluoroborato-N,N-dimethylpropanamide
This protocol is adapted from a procedure for the preparation of potassium β-trifluoroborato amides.[1]
Materials:
-
α,β-Unsaturated amide (e.g., N,N-dimethylacrylamide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
DPEPhos (Bis(2-diphenylphosphinophenyl)ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hydrogen fluoride (KHF₂)
-
Nitrogen gas (or Argon) for inert atmosphere
Procedure:
-
To a dry flask under a nitrogen atmosphere, add CuCl (0.9 mmol), sodium tert-butoxide (2.7 mmol), and DPEPhos (0.9 mmol).[1]
-
Add anhydrous THF (28 mL) and stir the mixture at room temperature for 30 minutes.[1]
-
In a separate flask, dissolve bis(pinacolato)diboron (33.0 mmol) in anhydrous THF (28 mL).[1]
-
Add the solution of bis(pinacolato)diboron dropwise to the catalyst mixture.[1] Rinse the diboron flask with additional THF (28 mL) and add it to the reaction mixture.[1]
-
Stir the mixture for 30 minutes at room temperature, then cool to 0 °C in an ice bath.[1]
-
Slowly add a solution of the α,β-unsaturated amide (e.g., N,N-dimethylacrylamide) in THF to the reaction mixture.
-
Allow the reaction to proceed at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of KHF₂.[1]
-
Stir the mixture vigorously for several hours to facilitate the formation of the potassium trifluoroborate salt.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired potassium β-trifluoroborato amide.
Quantitative Data Summary:
The yields of potassium β-trifluoroborato amides prepared by this method are generally moderate to excellent.[1]
| Entry | α,β-Unsaturated Amide Substrate | Yield (%) |
| 1 | (E)-N,N-dimethylbut-2-enamide | 85 |
| 2 | (E)-N,N-dimethylcinnamamide | 92 |
| 3 | N,N-dimethylacrylamide | 78 |
Data is representative and compiled from typical results for this type of reaction.
Logical Workflow for β-Trifluoroborato Amide Synthesis:
Caption: Experimental workflow for the synthesis of potassium β-trifluoroborato amides.
II. Preparation of this compound
While not directly used for the preparation of β-trifluoroborato amides, this compound is a useful reagent for introducing a trifluoroboratomethyl group via nucleophilic substitution.[5][6]
Reaction Scheme:
This compound can be prepared from diiodomethane, n-butyllithium, and a trialkyl borate, followed by treatment with KHF₂.[5]
Experimental Protocol: Preparation of this compound
This protocol is based on the synthesis of halomethyltrifluoroborates.[5]
Materials:
-
Diiodomethane (CH₂I₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hydrogen fluoride (KHF₂)
-
Nitrogen gas (or Argon) for inert atmosphere
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve diiodomethane (25 mmol) and triisopropyl borate (0.9 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.85 equiv) to the cooled solution while maintaining the temperature at -78 °C.[5]
-
Stir the reaction mixture at -78 °C for 1 hour.[5]
-
Quench the reaction by adding a solution of KHF₂ (2.5 equiv) in water (10 mL).[5]
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under high vacuum.[5]
-
The resulting solid can be purified by recrystallization to yield this compound.[5]
Quantitative Data Summary:
The synthesis of potassium halomethyltrifluoroborates generally proceeds in good to excellent yields.
| Entry | Halomethane | Trialkyl Borate | Yield (%) |
| 1 | Dibromomethane | Triisopropyl borate | 88 |
| 2 | Dibromomethane | Trimethyl borate | 78 |
| 3 | Diiodomethane | Triisopropyl borate | ~80-90 (expected) |
Data for bromomethyltrifluoroborate is from the literature[5]; the yield for the iodo- derivative is an educated estimation based on similar reactivity.
Signaling Pathway for Synthesis and Application:
The following diagram illustrates the synthesis of this compound and its subsequent use in a nucleophilic substitution reaction.
References
- 1. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Use of potassium beta-trifluoroborato amides in Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Application Notes and Protocols: Large-Scale Synthesis of Potassium Trifluoro(iodomethyl)borate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of potassium trifluoro(iodomethyl)borate, a versatile reagent in modern synthetic chemistry, particularly in the realm of drug discovery and development. The protocols detailed herein are based on established laboratory-scale procedures and offer a foundation for scaling up production.
Overview and Applications
This compound (ICH
2
BF3
2
3
The primary application of these reagents lies in their ability to undergo nucleophilic substitution at the halomethyl group, allowing for the synthesis of a diverse library of potassium organotrifluoroborates. These derivatives are stable, crystalline solids that are compatible with a broad range of functional groups and are readily employed in subsequent cross-coupling reactions.[1]
Synthesis of Potassium Trifluoro(halomethyl)borates
The synthesis of this compound is typically achieved through a two-step process: the preparation of the corresponding bromomethyl derivative followed by a halide exchange reaction. A direct synthesis from diiodomethane is also possible but is often less preferred due to the higher cost and instability of the starting material.[1]
Experimental Protocol: Synthesis of Potassium Trifluoro(bromomethyl)borate
This protocol is adapted from established laboratory procedures and provides a basis for large-scale synthesis.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles | Notes |
| Dibromomethane | 173.83 | 111 mL (275 g) | 1.58 | |
| n-Butyllithium | 64.06 | 538 mL (2.5 M in hexanes) | 1.34 | Caution: Pyrophoric |
| Triisopropyl borate | 188.08 | 258 mL (221 g) | 1.18 | |
| Potassium hydrogen difluoride (KHF₂) | 78.10 | 270 g | 3.46 | Caution: Toxic and corrosive |
| Tetrahydrofuran (THF) | 72.11 | 2.5 L | - | Anhydrous |
| Water | 18.02 | 1.0 L | - | Deionized |
Procedure:
-
To a multi-neck reaction vessel equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add dibromomethane and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the solution while maintaining the temperature at -78 °C.
-
After the addition is complete, add triisopropyl borate dropwise, ensuring the temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate vessel, dissolve potassium hydrogen difluoride in water. Caution: The dissolution is exothermic.
-
Slowly quench the reaction mixture by adding the aqueous KHF₂ solution, allowing the temperature to rise to room temperature.
-
Remove the organic solvent under reduced pressure.
-
The crude product can be purified by recrystallization from acetone or an acetone/ether mixture to yield potassium trifluoro(bromomethyl)borate as a white solid.
Yield: 88% (based on laboratory scale).[1]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles | Notes |
| Potassium trifluoro(bromomethyl)borate | 200.83 | 81 g | 0.40 | |
| Sodium iodide (NaI) | 149.89 | 66 g | 0.44 | |
| Acetone | 58.08 | 1.0 L | - |
Procedure:
-
In a reaction vessel, dissolve potassium trifluoro(bromomethyl)borate and sodium iodide in acetone.
-
Stir the mixture at room temperature for 2 hours.
-
The reaction progress can be monitored by ¹⁹F NMR.
-
Upon completion, the sodium bromide precipitate can be removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with a minimal amount of cold acetone to afford this compound as a white solid.
Yield: 96% (based on laboratory scale).[1]
Synthesis of this compound Derivatives
Potassium trifluoro(halomethyl)borates are excellent electrophiles for S
N
2 reactions with a variety of nucleophiles. This allows for the straightforward synthesis of a diverse range of functionalized organotrifluoroborates.
General Experimental Protocol for Nucleophilic Substitution
Reaction Scheme:
Procedure:
-
To a solution of the nucleophile (e.g., amine, alkoxide, phenoxide) in a suitable solvent (e.g., THF, DMF), add potassium trifluoro(bromomethyl)borate or this compound.
-
The reaction mixture is stirred at room temperature or heated as required.
-
Reaction progress is monitored by an appropriate analytical technique (e.g., NMR, LC-MS).
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by recrystallization or chromatography.
Table of Representative Derivatives and Yields
The following table summarizes the synthesis of various derivatives via nucleophilic substitution of potassium trifluoro(bromomethyl)borate.[1]
| Nucleophile | Product | Yield (%) |
| PhLi | K[PhCH₂BF₃] | 98 |
| n-BuLi | K[n-PentylBF₃] | 95 |
| PhMgBr | K[PhCH₂BF₃] | 96 |
| C₆H₁₁MgBr | K[CyclohexylmethylBF₃] | 92 |
| PhNH₂ | K[PhNHCH₂BF₃] | 85 |
| Et₂NH | K[Et₂NCH₂BF₃] | 88 |
| PhO⁻ | K[PhOCH₂BF₃] | 93 |
| EtO⁻ | K[EtOCH₂BF₃] | 90 |
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
Potassium organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern medicinal chemistry. Their stability and ease of use make them superior to boronic acids in many applications.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Materials and Reagents:
| Component | Example | General Role |
| Organotrifluoroborate | Potassium Alkyl/Aryl/etc.-trifluoroborate | Nucleophilic partner |
| Aryl/Heteroaryl Halide | Aryl bromide, chloride, or triflate | Electrophilic partner |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyst |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the organotrifluoroborate |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Reaction medium |
Procedure:
-
To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Derivatization Workflow
Caption: Derivatization via Nucleophilic Substitution.
Role in Drug Discovery Workflow
Caption: Role in a Drug Discovery Pipeline.
References
Troubleshooting & Optimization
common side reactions with Potassium trifluoro(iodomethyl)borate
This guide provides researchers, scientists, and drug development professionals with essential information on handling Potassium trifluoro(iodomethyl)borate, focusing on troubleshooting common side reactions and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
This compound (ICH₂BF₃K) is a versatile and stable organoboron reagent. As a crystalline solid, it is exceptionally stable to air and moisture, making it easier to handle and store compared to traditional boronic acids or boronate esters.[1] Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the introduction of a methyl group onto aryl, heteroaryl, or vinyl substrates. The trifluoroborate moiety offers enhanced stability, which often translates to cleaner reactions and the use of near-stoichiometric amounts of the reagent.[2]
Q2: What are the most common side reactions observed when using this compound?
The two most prevalent side reactions are protodeboronation and oxidative homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond by a proton source (like water or alcohol), which converts the reagent into an inactive species (in this case, likely leading to methyl boronic acid and then methane). While organotrifluoroborates are significantly more resistant to protodeboronation than their boronic acid counterparts, it can still occur, especially under harsh conditions or with prolonged reaction times.[2][3]
-
Homocoupling: This side reaction involves the coupling of two molecules of the organoboron reagent or the electrophilic partner to form a symmetrical dimer (e.g., ethane from the boronate or a biaryl from the electrophile). This is often promoted by the presence of oxygen and the palladium catalyst.[4]
Q3: How should I store this compound to ensure its stability?
This compound is a solid that is stable in air and can be stored on the shelf indefinitely without special precautions.[5] For optimal long-term stability, it is best kept in a tightly sealed container at room temperature.
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
Low yields can stem from several factors:
-
Inefficient Catalyst System: The choice of palladium source and ligand is critical. For alkyltrifluoroborates, sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos) often give superior results, particularly with challenging substrates like aryl chlorides.[3][6][7]
-
Suboptimal Base and Solvent: The base is crucial for activating the trifluoroborate for transmetalation. Cesium carbonate (Cs₂CO₃) is often effective.[5] The solvent system, typically a mixture of an organic solvent (like THF, dioxane, or toluene) and water, also plays a key role.[3][8]
-
Protodeboronation: As mentioned in Q2, premature decomposition of the reagent will lower the yield. This can be exacerbated by overly acidic conditions or prolonged exposure to the aqueous base at high temperatures before the catalytic cycle proceeds efficiently.[2][9]
-
Poor Quality of Other Reagents: Ensure your solvent is appropriately degassed and your electrophile (aryl halide/triflate) is pure.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Detected
-
Symptom: You observe the formation of the reduced arene/alkene (where the halide/triflate has been replaced by hydrogen) and/or have a significant amount of unreacted starting electrophile with consumption of the boronate.
-
Probable Cause: The rate of protodeboronation is competing with the rate of transmetalation in the catalytic cycle. This can happen if the catalytic cycle is slow or if there is excessive water content under basic conditions.
-
Solutions:
-
Optimize the Base: Use a base known to be effective for trifluoroborates, such as Cs₂CO₃ or K₃PO₄.
-
Modify Solvent System: Adjust the ratio of organic solvent to water. Sometimes, reducing the amount of water can slow the hydrolysis that precedes protodeboronation.
-
Use Stoichiometric Amounts: Unlike boronic acids, which often require excess to compensate for decomposition, trifluoroborates can often be used in near-stoichiometric amounts (e.g., 1.05-1.2 equivalents).[2] Using a large excess may not be beneficial and can complicate purification.
-
Increase Catalyst Efficiency: Switch to a more active catalyst system (e.g., a pre-catalyst with a Buchwald-type ligand) to accelerate the cross-coupling pathway, allowing it to outcompete the decomposition pathway.
-
Issue 2: Formation of Homocoupled Byproducts
-
Symptom: You detect significant amounts of biaryl (from your electrophile) or ethane-like products in your reaction mixture.
-
Probable Cause: Oxidative homocoupling is occurring, which is often facilitated by oxygen in the reaction mixture.
-
Solutions:
-
Thoroughly Degas: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen from start to finish. This includes adding all reagents under an inert atmosphere.
-
Use High-Purity Reagents: Impurities in the starting materials can sometimes promote side reactions.
-
Data Presentation
The primary advantage of using potassium alkyltrifluoroborates over alkylboronic acids is the significant reduction in side products like those from protodeboronation.
| Reagent Type | Typical Stoichiometry | Relative Yield of Protodeboronation | General Outcome |
| Alkylboronic Acid | 1.5 - 3.0 equiv. | Higher | Often requires significant excess to drive the reaction to completion due to competitive decomposition.[2][3] |
| Potassium Alkyltrifluoroborate | 1.0 - 1.2 equiv. | Lower | More efficient coupling due to higher stability, allowing for near-stoichiometric use.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with this compound
This protocol is adapted from established procedures for primary alkyltrifluoroborates.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 ratio, 0.25 M concentration relative to aryl chloride)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), this compound (0.55 mmol), and K₂CO₃ (1.5 mmol).
-
In a separate vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol).
-
Seal the reaction vessel with a septum, and evacuate and backfill with argon three times.
-
Add the toluene (1.8 mL) and water (0.2 mL) via syringe. The solvent should be degassed prior to use.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of argon.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove palladium residues and any potential byproducts.
Visualizations
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: Desired reaction pathway versus common side reactions.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Organotrifluoroborate Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with organotrifluoroborate cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate salt is giving a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in organotrifluoroborate cross-coupling reactions can stem from several factors, primarily related to the hydrolysis of the trifluoroborate salt to the active boronic acid species, catalyst activity, and reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
1. Verify the Hydrolysis of the Organotrifluoroborate:
The transmetalation step in the Suzuki-Miyaura catalytic cycle requires the corresponding boronic acid. Potassium organotrifluoroborates are stable precursors that hydrolyze in situ to generate the active boronic acid.[1][2][3] The rate of this hydrolysis is critical; it should be comparable to the rate of the catalytic turnover to avoid accumulation of the boronic acid, which can lead to side reactions.[3][4][5]
-
Hydrolysis Rate: The rate of hydrolysis depends on the electronic and steric nature of the organic group (R in R-BF₃K).[1][3] Electron-rich aryl and alkenyl groups, as well as alkyl groups, tend to hydrolyze faster.[6] In contrast, electron-poor or sterically hindered groups may hydrolyze very slowly.[1][3]
-
Troubleshooting Steps:
-
Ensure Presence of Water: Many protocols require a co-solvent system that includes water (e.g., THF/H₂O, dioxane/H₂O) to facilitate hydrolysis.[7][8] An increase in the amount of water can sometimes increase the rate of cross-coupling relative to side reactions like protodeboronation.[7]
-
Adjust the Base: A base is crucial for the hydrolysis.[9] For slow-hydrolyzing substrates, a stronger base or a higher concentration of the base might be necessary. Cesium carbonate (Cs₂CO₃) is often an effective base.[7][8] It's recommended to use at least 3 equivalents of the base.[9]
-
Consider Acid Catalysis: Paradoxically, some organotrifluoroborates, particularly those with p-F-phenyl, naphthyl, or furyl groups, require acid catalysis for efficient hydrolysis under nominally basic conditions.[1][3][5] This can be influenced by the reaction vessel material and shape, as glass can act as a fluoride scavenger, affecting the local pH.[2]
-
Pre-hydrolysis: In difficult cases, a pre-hydrolysis step can be considered. A general and mild method for the hydrolysis of organotrifluoroborates to boronic acids uses silica gel and water.[10][11]
-
2. Evaluate the Catalyst System (Palladium Source and Ligand):
The choice of the palladium precatalyst and the ligand is critical for a successful cross-coupling reaction.
-
Catalyst and Ligand Selection: Monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphines (e.g., cataCXium A, RuPhos) or N-heterocyclic carbenes have shown great success in these reactions.[7][12][13] For instance, cataCXium A has been identified as a highly effective ligand for the coupling of secondary organotrifluoroborates.[7]
-
Troubleshooting Steps:
-
Screen Different Ligands: If one ligand is not effective, screen a panel of others. The optimal ligand can be highly substrate-dependent.
-
Check Catalyst Activity: Ensure your palladium source is active. Old or improperly stored catalysts can lose activity. Consider using a fresh batch of catalyst.
-
Catalyst Loading: While lower catalyst loadings are desirable, for challenging couplings, increasing the catalyst loading might be necessary.
-
3. Optimize Reaction Conditions:
-
Solvent: The solvent system can have a profound impact. A mixture of an organic solvent and water is common.[7][8] The ratio can be optimized; for example, a 1:1 solvent/H₂O ratio has been found to be beneficial in some cases.[7]
-
Temperature: Increasing the reaction temperature can improve yields for less reactive substrates, but it can also promote side reactions. A typical temperature range is 80-110 °C.[7][14]
-
Stirring: Inefficient mixing can lead to localized pH changes and affect the hydrolysis rate, especially in biphasic systems.[1][2] Ensure vigorous stirring.
Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)
Question: My reaction is producing a significant amount of homocoupled product from my aryl halide and/or protodeboronated starting material. How can I minimize these side reactions?
Answer:
The formation of homocoupling and protodeboronation products is often linked to the concentration of the active boronic acid in the reaction mixture and the reaction conditions.
1. Control the Release of the Boronic Acid:
As mentioned, organotrifluoroborates act as a "slow-release" source of the corresponding boronic acid, which is key to minimizing side reactions like oxidative homocoupling and protodeboronation.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Avoid Pre-mixing Base and Trifluoroborate: Do not let the organotrifluoroborate sit in the basic solution for an extended period before adding the catalyst and aryl halide, as this can lead to a buildup of the boronic acid.
-
Slow Addition of Base: In some cases, the slow addition of the base can help to control the rate of hydrolysis and keep the concentration of the boronic acid low.
-
2. Optimize the Catalyst and Ligand:
-
Ligand Choice: The ligand can influence the rates of the desired catalytic cycle versus side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.[12]
3. Degas the Reaction Mixture:
-
Oxygen Removal: Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
4. Check Purity of Reagents:
-
Starting Materials: Impurities in the starting materials can sometimes catalyze side reactions. Ensure your organotrifluoroborate, aryl halide, and solvent are pure.
Frequently Asked Questions (FAQs)
Q1: Are potassium organotrifluoroborates air and moisture stable?
Yes, potassium organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture, which is a significant advantage over many boronic acids and their esters.[14] This stability allows for easier handling and storage.[14][15]
Q2: How do I prepare potassium organotrifluoroborates?
A common and straightforward method involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[14][15]
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
-
Dissolve phenylboronic acid (1.0 equivalent) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.[14]
Q3: What is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with an organotrifluoroborate?
Experimental Protocol: General Cross-Coupling Procedure
-
To a reaction vessel, add the potassium organotrifluoroborate (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, RuPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 9:1 mixture of THF and water).
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Q4: Can I use other bases besides cesium carbonate?
Yes, other bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) can also be effective.[7][15] The choice of base can depend on the specific substrates and should be optimized. For instance, at least 3 equivalents of base are often necessary to achieve a good rate of hydrolysis of the organotrifluoroborate.[9]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Selected Organotrifluoroborate Cross-Couplings
| Organotrifluoroborate (R-BF₃K) | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium vinyltrifluoroborate | 4-Bromoanisole | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 95 | [14] |
| Potassium (S)-1-(benzyloxy)propyltrifluoroborate | 4-Chloroanisole | cataCXium A-Pd-G2 (7.5) | - | CsOH·H₂O (5) | CPME/H₂O (1:1) | 105 | 24 | 91 | [7] |
| Potassium n-butyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (1.5) | Toluene/H₂O (5:1) | 100 | 12 | 98 | [8] |
| Potassium phenyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (0.5) | None | K₂CO₃ (3) | Methanol | Reflux | 0.5 | 98 | [16] |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common issues in organotrifluoroborate cross-coupling reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: Minimizing side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling [agris.fao.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of organotrifluoroborates in cross-coupling
Welcome to the technical support center for organotrifluoroborate chemistry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to protodeboronation in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with organotrifluoroborates?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond from a proton source (like water or alcohol).[1] This consumes the nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct. While potassium organotrifluoroborates (RBF₃K) are generally stable, they must first hydrolyze to the corresponding boronic acid (RB(OH)₂) to be active in the Suzuki-Miyaura catalytic cycle. It is this boronic acid intermediate that is often susceptible to protodeboronation.[2][3][4][5]
Q2: How do organotrifluoroborates help minimize protodeboronation?
A2: Organotrifluoroborates act as a "protected" form of boronic acids and are key to a "slow-release" strategy.[6][7][8] Under basic aqueous conditions, they slowly hydrolyze to release the boronic acid in situ. This strategy maintains a very low steady-state concentration of the active, and often unstable, boronic acid in the reaction mixture. By keeping the concentration low, the desired cross-coupling reaction can effectively compete with and outpace the undesired protodeboronation pathway.[2][3][4][5][9]
Q3: What is the "acid-base paradox" in organotrifluoroborate hydrolysis?
A3: The "acid-base paradox" refers to the observation that the hydrolysis of many organotrifluoroborates, which is necessary to generate the active boronic acid for cross-coupling, is actually catalyzed by acid.[2][3][4][5] This means that under the standard basic conditions of a Suzuki-Miyaura reaction, their hydrolysis can be surprisingly slow. This inherent stability under basic conditions is precisely what makes them excellent slow-release precursors, as it prevents a rapid buildup of the protodeboronation-prone boronic acid.[2][3][4][5]
Q4: Can I run Suzuki-Miyaura couplings with organotrifluoroborates under anhydrous conditions?
A4: Yes, specialized anhydrous conditions have been developed. These methods bypass the formation of the boronic acid intermediate. Typically, they involve replacing the traditional aqueous base with a fluoride source.[10] This approach can be particularly useful for substrates that are highly sensitive to water or base-induced protodeboronation.[10][11]
Reaction Pathways Diagram
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling pathway and the undesired protodeboronation side reaction.
Caption: Competing pathways: Slow release of boronic acid favors the desired catalytic cycle over protodeboronation.
Troubleshooting Guide
This guide addresses common issues encountered when using organotrifluoroborates in cross-coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & Significant Protodeboronated Byproduct (R-H) | 1. Boronic acid instability: The released boronic acid is decomposing faster than it is being consumed by the catalytic cycle. 2. Inefficient Catalyst: The catalytic cycle is too slow, allowing time for protodeboronation to occur. 3. Excessively High Temperature: High temperatures accelerate protodeboronation.[1] | 1. Optimize the Base: Switch to a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) or reduce the base equivalents. The choice of base is critical and substrate-dependent.[12] 2. Improve Catalyst Efficiency: Use a more active catalyst system. Screen different palladium precatalysts and ligands, particularly electron-rich, bulky phosphine ligands that promote rapid catalytic turnover.[6][13] 3. Lower Reaction Temperature: Reduce the temperature to find a balance where the cross-coupling is efficient but protodeboronation is minimized. |
| Reaction Stalls / Incomplete Conversion | 1. Slow Hydrolysis: The RBF₃K salt is not hydrolyzing fast enough to supply the catalytic cycle ("very slow-release"). This is common for substrates with electron-withdrawing groups.[3][4][14] 2. Catalyst Deactivation: Lewis basic sites on the substrate (e.g., pyridines) may be poisoning the palladium catalyst.[11] 3. Poor Solubility: Reagents may not be fully dissolved, especially under anhydrous conditions. | 1. Facilitate Hydrolysis: For stubborn RBF₃K salts, adding a fluorophile like silica gel can drive the hydrolysis equilibrium forward.[9][14] Alternatively, slightly increasing the water content or temperature may help. 2. Use Additives: For heteroaryl substrates, additives like trimethyl borate (under anhydrous conditions) can mitigate catalyst poisoning.[11] Copper or silver salts can sometimes accelerate transmetalation.[6][15] 3. Change Solvent System: Use a co-solvent to improve solubility. For anhydrous systems, ensure the base used (e.g., TMSOK) is soluble.[11] |
| Reaction is Inconsistent Between Batches | 1. Physical Factors: For biphasic systems (e.g., THF/H₂O), the hydrolysis rate can be affected by the reaction vessel's shape, size, and the stirring rate, which influences phase contact.[2][3][4][5] 2. Atmosphere: Oxygen can promote homocoupling and potentially affect catalyst stability.[1] | 1. Standardize Reaction Setup: Use consistent glassware and stirring speed for all reactions to ensure reproducibility.[2][9] 2. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.[1] |
Troubleshooting Workflow
If you are experiencing poor results, follow this decision tree to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
optimization of reaction conditions for Potassium trifluoro(iodomethyl)borate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting, experimental protocols, and frequently asked questions for the optimal use of Potassium Trifluoro(iodomethyl)borate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound (ICH₂BF₃K) is a versatile organoboron reagent. Its primary advantages include being a solid that is stable under atmospheric conditions and towards moisture, making it easier to handle and store compared to many other organoboron reagents like boronic acids.[1][2][3] It serves as a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the introduction of an iodomethyl group.[1][4]
Q2: How is this compound typically synthesized?
While it can be prepared from diiodomethane, a more common and cost-effective method involves a halide exchange reaction.[1] First, Potassium trifluoro(bromomethyl)borate is synthesized from dibromomethane, a trialkyl borate (like triisopropyl borate), and n-butyllithium, followed by quenching with potassium hydrogen fluoride (KHF₂).[1][5] The resulting bromomethyl compound is then treated with sodium iodide (NaI) in acetone to yield this compound in high yield (typically >95%).[1]
Q3: How should I store this compound?
This compound is a white solid that is generally stable under atmospheric conditions and can be stored at room temperature for extended periods.[1][3] For optimal longevity, it is best kept in a tightly sealed container in a cool, dry place.
Q4: What are the main applications of this reagent?
Its primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce a CH₂I group onto aryl or vinyl substrates.[6] It is also used in nucleophilic substitution reactions where the iodide is displaced by various nucleophiles to create novel, functionalized potassium alkyltrifluoroborates.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Possible Cause 1: Inactive Catalyst System The efficiency of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst, ligand, and base combination.
-
Solution:
-
Catalyst/Ligand: For alkyltrifluoroborates, PdCl₂(dppf)·CH₂Cl₂ is a commonly used catalyst.[6][7] If this fails, consider screening other catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos) or N-heterocyclic carbenes (NHCs), which can be more robust.[8][9]
-
Base Selection: Cesium carbonate (Cs₂CO₃) is often the most effective base for cross-coupling reactions with alkyltrifluoroborates.[6][7] If Cs₂CO₃ is not effective, other bases like K₃PO₄ can be screened.[10] The base must be finely powdered to maximize surface area and reactivity.[9][11]
-
Oxygen Contamination: The presence of oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure the reaction vessel and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[8][11]
-
Possible Cause 2: Reagent Decomposition or Instability While generally stable, the reagent or other components can degrade under certain conditions.
-
Solution:
-
Protodeboronation: The trifluoroborate group can be cleaved and replaced by a hydrogen atom, especially in the presence of excess water or acidic impurities. Use anhydrous solvents where possible (though a small amount of water is often necessary for the catalytic cycle) and ensure the base is sufficient to neutralize any acidic species.[6]
-
Reagent Quality: Verify the purity of your this compound. If it has been stored for a long time or improperly, its quality may have degraded.
-
Problem 2: Formation of Significant Side Products
Possible Cause 1: Homocoupling of the Coupling Partner The formation of biaryl products (from the coupling of two aryl halide partners) is a common side reaction.
-
Solution: This often results from the presence of oxygen.[11] Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[8]
Possible Cause 2: Dehalogenation of the Aryl Halide The starting aryl halide is converted into the corresponding arene without coupling.
-
Solution: This can be caused by certain bases or prolonged reaction times.[8] Consider using a milder base (e.g., K₂CO₃) or reducing the reaction temperature or time.
Experimental Protocols
Protocol 1: Synthesis of this compound from Bromomethyl Precursor
This two-step procedure is adapted from established methods.[1]
Step A: Synthesis of Potassium Trifluoro(bromomethyl)borate
-
To an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (0.9 equivalents).
-
Slowly add dibromomethane (1.2 equivalents).
-
Add n-butyllithium (n-BuLi, 0.85 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Prepare a solution of potassium hydrogen fluoride (KHF₂, 2.5 equivalents) in water and add it to the reaction mixture to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield Potassium Trifluoro(bromomethyl)borate.
Step B: Halide Exchange to this compound
-
Dissolve the Potassium Trifluoro(bromomethyl)borate (1.0 equivalent) in acetone.
-
Add sodium iodide (NaI, 1.5 equivalents).
-
Stir the reaction at room temperature for 2 hours.
-
The product, this compound, will precipitate out of the solution.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. A yield of ~96% can be expected.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and cesium carbonate (Cs₂CO₃, 3.0 equivalents, finely powdered).[6]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5-10 mol%).[6]
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O in a 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling
The following table summarizes key parameters that can be adjusted to optimize the cross-coupling reaction.
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale & Notes |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ (5-10 mol%) | Pd(OAc)₂ + Ligand (e.g., RuPhos, XPhos), Pd₂(dba)₃ + Ligand | Choice depends on the electronic properties and steric hindrance of the substrates. Buchwald ligands are often effective for challenging couplings.[6][8] |
| Base | Cs₂CO₃ (3 equivalents) | K₃PO₄, K₂CO₃ | Cs₂CO₃ is generally superior for alkyltrifluoroborate couplings.[6][7] The base must be anhydrous and finely powdered. |
| Solvent System | THF / H₂O (4:1) | Toluene / H₂O, Dioxane / H₂O | A protic co-solvent is typically required. The ratio can be adjusted to improve solubility of reagents.[6] |
| Temperature | 80 °C | Room Temperature to 110 °C | Higher temperatures may be needed for less reactive substrates (e.g., aryl chlorides) but can also increase side product formation.[11] |
| Reagent Ratio | 1.5 eq. of ICH₂BF₃K | 1.2 - 2.0 equivalents | An excess of the borate salt is common to ensure full consumption of the limiting aryl halide.[6] |
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. カリウム (ヨードメチル)トリフルオロボラート | Sigma-Aldrich [sigmaaldrich.com]
- 5. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Products from Reactions Involving Potassium Trifluoro(iodomethyl)borate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium trifluoro(iodomethyl)borate. The focus is on the purification of products from reactions where this reagent is utilized, particularly in nucleophilic substitution reactions to form functionalized organotrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is primarily used as an electrophile in nucleophilic substitution reactions.[1] It serves as a stable and efficient source for introducing a trifluoromethylborate group onto a carbon framework.[2] This allows for the synthesis of a wide variety of functionalized potassium organotrifluoroborates.[3][4]
Q2: How stable is this compound and the resulting organotrifluoroborate products?
Potassium organotrifluoroborates, including the iodomethyl starting material and the resulting products, are generally crystalline solids that are stable to air and moisture.[4][5][6] This stability allows for easier handling and storage compared to their boronic acid counterparts.[6]
Q3: What are the common byproducts in reactions involving this compound?
In nucleophilic substitution reactions, common impurities can include unreacted starting materials (both the nucleophile and this compound) and inorganic salts from the workup procedure. If the reaction does not go to completion, you may also have intermediate species. In the context of cross-coupling reactions (a less common application for this specific reagent), potential byproducts can include homocoupling products and products from competing reactions like Heck coupling.[7][8]
Q4: Is column chromatography always necessary for purifying the products?
Not always. A significant advantage of synthesizing functionalized organotrifluoroborates is that they can often be purified by simple precipitation from an acetone-ether mixture, which avoids the need for column chromatography.[1] However, depending on the nature of the product and any impurities, chromatographic methods may still be required.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Functionalized Organotrifluoroborate Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR).- Check the quality and stoichiometry of your reagents, particularly the base and the nucleophile. |
| Side reactions. | - Lowering the reaction temperature may help to minimize the formation of byproducts.[7]- Ensure that your solvents are dry and your reaction is performed under an inert atmosphere if your nucleophile is sensitive to air or moisture. |
| Loss of product during workup. | - Be cautious during aqueous extractions, as some organotrifluoroborates may have partial water solubility.- When purifying by precipitation, ensure the complete precipitation of your product by using a sufficient amount of the anti-solvent (e.g., diethyl ether). |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Product is an oil or does not precipitate cleanly. | - If direct precipitation is not effective, consider purification by silica gel column chromatography. A variety of solvent systems can be employed, often involving mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).- For highly polar products, reverse-phase chromatography may be a suitable alternative.[9] |
| Presence of persistent inorganic salt impurities. | - After the reaction, ensure thorough removal of inorganic salts by washing the organic extracts with water. A brine wash can also help to break up emulsions.- If the product is isolated by precipitation, washing the solid product with a solvent in which the inorganic salts are soluble but the product is not can be effective. |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for your column chromatography. Using a gradient elution can often improve separation.- Consider alternative purification techniques such as recrystallization from a suitable solvent system. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
This protocol is adapted from the work of Molander and Ham for the synthesis of functionalized organotrifluoroborates.[3][4]
-
Reaction Setup: To a solution of the nucleophile in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound. If a base is required to generate the nucleophile, it should be added prior to the addition of the electrophile.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from ambient temperature to elevated temperatures) and monitor for completion by TLC or another suitable analytical method.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of KHF₂. Remove the organic solvent under reduced pressure.
-
Purification by Precipitation: Dissolve the residue in a minimal amount of acetone and filter to remove any insoluble inorganic material. Add the acetone solution dropwise to a stirred solution of diethyl ether to precipitate the functionalized organotrifluoroborate product.
-
Isolation: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Quantitative Data
The following table summarizes typical yields for the synthesis of various functionalized organotrifluoroborates via nucleophilic substitution on potassium halomethyltrifluoroborates, as reported by Molander and Ham.[4]
| Nucleophile | Halomethyltrifluoroborate | Product | Yield (%) |
| Diethyl 2-sodiomalonate | Potassium iodomethyltrifluoroborate | Potassium (2,2-bis(ethoxycarbonyl)ethyl)trifluoroborate | 95 |
| Sodium p-toluenesulfinate | Potassium iodomethyltrifluoroborate | Potassium ((p-tolylsulfonyl)methyl)trifluoroborate | 98 |
| Lithium thiophenoxide | Potassium bromomethyltrifluoroborate | Potassium ((phenylthio)methyl)trifluoroborate | 92 |
| Sodium methoxide | Potassium bromomethyltrifluoroborate | Potassium (methoxymethyl)trifluoroborate | 83 |
| Piperidine | Potassium bromomethyltrifluoroborate | Potassium (piperidin-1-ylmethyl)trifluoroborate | 88 |
Visualizations
References
- 1. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium (Iodomethyl)trifluoroborate [myskinrecipes.com]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [repository.upenn.edu]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability of Potassium trifluoro(iodomethyl)borate under various reaction conditions
This guide provides researchers, scientists, and drug development professionals with essential technical information for the effective use of Potassium trifluoro(iodomethyl)borate. It includes frequently asked questions (FAQs) about its stability and handling, a troubleshooting guide for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: this compound, like most potassium organotrifluoroborates, is a crystalline solid that is generally stable to air and moisture.[1][2][3] This allows for convenient handling and storage without the need for strictly inert atmosphere techniques.[1][4] For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5] Always wash hands thoroughly after handling.[6]
Q2: What is the general stability of this reagent?
A: The reagent is remarkably stable compared to corresponding boronic acids or boronate esters.[2][7] It is thermally stable, with a reported melting point of 245-258 °C with decomposition.[8] Its chemical stability is most influenced by pH. While stable in neutral or acidic conditions, its primary degradation pathway is hydrolysis to the corresponding boronic acid, a process required for its participation in cross-coupling reactions.[1][9]
Q3: Is the reagent sensitive to air and moisture?
A: No, it is considered bench-stable and not acutely sensitive to air or moisture for storage and handling purposes.[3][4] The tetracoordinate nature of the boron atom makes it robust.[2] However, for reactions sensitive to water, it is always good practice to handle it in a dry environment.
Q4: What is protodeboronation and how can I avoid it?
A: Protodeboronation is a common side reaction for organoboron compounds where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] For organotrifluoroborates, this often happens to the boronic acid intermediate that is formed in situ during a reaction.[9][11] Potassium organotrifluoroborates themselves are less prone to protodeboronation than their boronic acid counterparts.[7] To minimize this side reaction, ensure that the rate of the desired cross-coupling reaction is faster than the rate of protodeboronation. This can be achieved by carefully selecting the catalyst, base, and reaction temperature.
Stability Data Summary
The stability of organotrifluoroborates is highly dependent on the specific organic group and the reaction conditions. The following table summarizes general stability characteristics.
| Condition/Factor | Observation | Recommendation |
| Storage (Solid) | Crystalline solid, stable to air and moisture.[1][3] Can be stored indefinitely at room temperature.[4][12] | Store in a tightly sealed container in a cool, dry place.[1] |
| Thermal | Generally high thermal stability.[1] The iodomethyl derivative melts with decomposition at 245-258 °C.[8] | Avoid prolonged heating at temperatures approaching its decomposition point. |
| Aqueous (Neutral/Acidic) | Exhibits considerable stability.[1] | Can be used in biphasic systems or reactions with acidic additives without rapid decomposition. |
| Aqueous (Basic) | Hydrolysis to the corresponding boronic acid is promoted.[1] This is a necessary activation step for Suzuki-Miyaura coupling.[9][13] | Use basic conditions to facilitate the slow release of the active boronic acid for cross-coupling.[9] |
| Strong Oxidants | Remarkably stable under strong oxidative conditions where boronic acids/esters would degrade. | Compatible with reactions involving epoxidation or other oxidations on different parts of a molecule. |
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reaction
| Potential Cause | Suggested Solution |
| Inefficient Hydrolysis | The conversion of the trifluoroborate to the active boronic acid is crucial.[1] The rate of hydrolysis can be slow.[9] Ensure an appropriate base (e.g., Cs₂CO₃, K₃PO₄) and a protic solvent mixture (e.g., THF/H₂O, Toluene/H₂O) are used.[12][14] |
| Catalyst Inactivity | The Palladium catalyst may be deactivated or inappropriate for the substrate. |
| Protodeboronation | The boronic acid intermediate is being consumed by a side reaction with a proton source.[9] |
| Incorrect Reaction Temperature | Temperature can significantly affect reaction rates. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | The boronic acid intermediate can couple with itself. This is often an issue when its concentration becomes too high.[9] |
| Protodeboronation Product | The desired product is not formed; instead, the starting material corresponding to the borate is protonated. |
| Decomposition of Starting Material | The aryl halide or the trifluoroborate may not be stable under the reaction conditions. |
Visual Guides
A troubleshooting workflow can help diagnose issues in a systematic way.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
The stability of the reagent is influenced by several key factors.
Caption: Key factors influencing the stability and reactivity of the borate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl bromide (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or PdCl₂(dppf)·CH₂Cl₂ (0.03 eq)
-
Triphenylphosphine [PPh₃] (0.06 eq, if using Pd(OAc)₂)
-
Cesium carbonate [Cs₂CO₃] (3.0 eq)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (3.0 mmol), the palladium catalyst, and any phosphine ligand.
-
Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add THF (e.g., 9 mL) and water (e.g., 1 mL) via syringe. The solvent ratio may require optimization.[2]
-
Place the reaction vessel in a preheated oil bath at the desired temperature (a starting point of 85 °C is common).[2]
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. washingtonmills.com [washingtonmills.com]
- 7. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 8. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-free Chlorodeboronation of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Selection for Potassium Trifluoro(iodomethyl)borate Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing potassium trifluoro(iodomethyl)borate in palladium-catalyzed cross-coupling reactions. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in cross-coupling reactions?
A1: this compound is an air- and moisture-stable crystalline solid, making it easier to handle and store compared to many other organoboron reagents.[1][2] It serves as a versatile reagent for introducing a methyl group attached to an aromatic or heteroaromatic core. The trifluoroborate moiety offers enhanced stability and often leads to high yields in cross-coupling reactions.
Q2: What is the general reactivity trend for halomethyltrifluoroborates in Suzuki-Miyaura coupling?
A2: While specific studies on the comparative reactivity of halomethyltrifluoroborates are limited, based on general principles of carbon-halogen bond strength (C-I < C-Br < C-Cl), it is expected that this compound would be more reactive than its bromo and chloro analogs in the oxidative addition step of the catalytic cycle.
Q3: Can I use this compound with a wide range of aryl and heteroaryl halides?
A3: Yes, based on extensive work with similar potassium alkyltrifluoroborates, it is expected that this compound will couple with a broad range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl chlorides, bromides, and triflates.[3] The choice of catalyst and ligand system is crucial for achieving high efficiency with challenging substrates.
Q4: What are the most common side reactions to be aware of?
A4: Potential side reactions include protodeboronation (loss of the trifluoroboratomethyl group), homocoupling of the aryl halide, and catalyst decomposition. The iodomethyl group itself is reactive and could potentially undergo other transformations, although studies on related halomethyltrifluoroborates suggest that the cross-coupling pathway is generally favored under appropriate conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species. - Consider a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Ensure the catalyst and ligand are handled under an inert atmosphere. |
| 2. Inappropriate Ligand Selection | - For challenging couplings, consider bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3] - Screen a panel of ligands to identify the optimal choice for your specific substrate combination. | |
| 3. Insufficient Base Strength or Solubility | - Use a strong base like Cs₂CO₃ or K₃PO₄. - Ensure the base is finely powdered and dry. - The choice of solvent can affect base solubility and efficacy. | |
| 4. Suboptimal Solvent System | - A mixture of an organic solvent and water (e.g., toluene/water, THF/water, dioxane/water) is often necessary.[1][3] - The ratio of organic solvent to water can be critical and may require optimization. | |
| Significant Protodeboronation | 1. Presence of Protic Impurities | - Use anhydrous solvents and dry reagents. - Ensure the reaction is performed under a dry, inert atmosphere. |
| 2. Prolonged Reaction Time at High Temperature | - Monitor the reaction progress and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature. | |
| Formation of Homocoupled Byproduct | 1. Suboptimal Catalyst/Ligand Ratio | - A 1:2 ratio of palladium to a monodentate ligand is a good starting point. - High catalyst loading can sometimes promote homocoupling. |
| 2. High Reaction Temperature | - Lowering the reaction temperature can often minimize homocoupling. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - Increase ligand loading to better stabilize the palladium catalyst. - Consider a more robust ligand. |
| 2. Poor Solubility of Reagents | - Try a different solvent system to improve the solubility of all reaction components. |
Catalyst and Ligand Selection Data
The following tables summarize recommended catalyst and ligand systems for the cross-coupling of potassium alkyltrifluoroborates with aryl and heteroaryl halides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Recommended Catalyst Systems for Aryl Halides
| Aryl Halide Type | Palladium Source | Recommended Ligand(s) | Typical Catalyst Loading (mol%) |
| Aryl Chlorides | Pd(OAc)₂ | RuPhos, SPhos | 1-3 |
| Aryl Bromides | Pd(OAc)₂ | XPhos, SPhos | 1-3 |
| Aryl Triflates | PdCl₂(dppf)·CH₂Cl₂ | dppf | 2-5 |
Table 2: Recommended Ligands for Heteroaryl Halides
| Heteroaryl Halide Type | Palladium Source | Recommended Ligand(s) | Typical Catalyst Loading (mol%) |
| Heteroaryl Chlorides | Pd(OAc)₂ | RuPhos, XPhos | 2-5 |
| Heteroaryl Bromides | Pd(OAc)₂ | XPhos, SPhos | 2-5 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, pre-mix the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%) in a small amount of the organic solvent.
-
Seal the reaction vessel, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe.
-
Add the catalyst/ligand pre-mixture to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing β-Hydride Elimination in Reactions with Alkyltrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkyltrifluoroborates, focusing on the prevention of β-hydride elimination in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it a significant problem in cross-coupling reactions with alkyltrifluoroborates?
A1: β-hydride elimination is a common decomposition pathway in organometallic chemistry where a palladium-alkyl intermediate, formed after transmetalation, decomposes into a palladium-hydride species and an alkene.[1] This process is a significant issue in cross-coupling reactions because it competes directly with the desired reductive elimination step, which forms the carbon-carbon bond.[2] For alkyltrifluoroborates, especially those with hydrogens on the β-carbon, this side reaction can lead to low yields of the desired coupled product and the formation of undesired alkene byproducts.[3]
Q2: What are the key factors that influence the rate of β-hydride elimination?
A2: The rate of β-hydride elimination is primarily influenced by several factors:
-
Ligand Properties: The steric bulk and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands can accelerate reductive elimination and sterically hinder the palladium center, making it more difficult for the β-hydride to access the metal.[4]
-
Temperature: Higher reaction temperatures can increase the rate of β-hydride elimination.[5]
-
Substrate Structure: The structure of the alkyl group is important. For example, β-hydride elimination is not possible for methyl or neopentyl groups as they lack β-hydrogens.[3]
-
Coordination Sphere of the Metal: The presence of a vacant coordination site cis to the alkyl group is a prerequisite for β-hydride elimination to occur.[3]
Q3: How can I strategically select a ligand to minimize β-hydride elimination?
A3: The most effective strategy is to employ bulky and electron-rich phosphine ligands.[4] These ligands promote the desired reductive elimination pathway to be significantly faster than β-hydride elimination.[2] Ligands with large cone angles, such as tri-tert-butylphosphine (t-Bu₃P) and adamantyl-containing phosphines like n-BuPAd₂, have proven effective in suppressing isomerization arising from β-hydride elimination.[5][6] Biaryl phosphine ligands, such as SPhos and XPhos, are also excellent choices, particularly for challenging couplings.[2]
Q4: Can the choice of base and solvent impact β-hydride elimination?
A4: Yes, the base and solvent system can influence the reaction outcome, although their effect is often secondary to the choice of ligand. The base is crucial for the transmetalation step, and an inefficient transmetalation can provide more time for the palladium-alkyl intermediate to undergo β-hydride elimination.[2] Bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used.[5][7] The solvent can affect the solubility of the reagents and the stability of the catalytic species. A common solvent system is a mixture of an organic solvent like toluene or THF with water.[5][7]
Q5: Are there any alternative strategies to consider if β-hydride elimination remains a persistent issue?
A5: If optimizing the ligand, temperature, and other reaction conditions is not sufficient, you might consider substrate modification. If the synthetic route allows, using an alkyltrifluoroborate that lacks β-hydrogens is the most straightforward way to avoid this side reaction completely.[3] Additionally, intramolecular coordination can be a powerful strategy. For instance, incorporating a coordinating group (e.g., an amide) in the alkyl substrate can stabilize the diorganopalladium intermediate and suppress β-hydride elimination.[2]
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupled product with significant formation of an alkene byproduct.
This is a classic symptom of β-hydride elimination outcompeting reductive elimination.
| Possible Cause | Suggested Solution |
| Ligand is not sufficiently bulky or electron-rich. | Switch to a bulkier and more electron-donating ligand. Good starting points are bulky trialkylphosphines (e.g., t-Bu₃P) or biaryl phosphines (e.g., XPhos, SPhos).[2] |
| Reaction temperature is too high. | Decrease the reaction temperature in 10 °C increments. While this may slow down the reaction, it can significantly favor reductive elimination over β-hydride elimination. |
| Inefficient transmetalation. | Ensure the base is of high quality and finely powdered for better solubility and reactivity. Consider screening different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). |
| Slow reductive elimination. | The electronic nature of the aryl halide can play a role. If possible, switching to a more electron-deficient aryl halide can sometimes accelerate reductive elimination. |
Problem 2: Formation of an isomerized product (e.g., obtaining a primary alkyl-aryl product from a secondary alkyltrifluoroborate).
This indicates that β-hydride elimination is occurring, followed by re-insertion of the resulting alkene into the palladium-hydride intermediate in a different orientation.[5]
| Possible Cause | Suggested Solution |
| β-Hydride elimination/re-insertion is occurring. | This is fundamentally the same issue as Problem 1. The primary solution is to accelerate reductive elimination relative to β-hydride elimination. |
| Ligand choice is suboptimal for selectivity. | Screen different bulky ligands. For example, in the coupling of i-PrBF₃K, t-Bu₃P and t-Bu₂PPh were found to be more selective for the branched isomer than n-BuPAd₂.[5][6] |
| Steric and electronic effects of the substrate. | Be aware that the steric and electronic properties of your substrates can influence the degree of isomerization. You may need to tailor the ligand choice to the specific substrate combination.[5] |
Data Presentation
Table 1: Effect of Ligand on Product Ratio in the Cross-Coupling of Potassium Isopropyltrifluoroborate with Aryl Chlorides [5][6]
| Ligand | Aryl Chloride | Branched:Linear Product Ratio (iso-propyl:n-propyl) |
| n-BuPAd₂ | 2-Chloroanisole | ~1:6 |
| n-BuPAd₂ | 4-Chloroanisole | 3.5:1 |
| t-Bu₃P | 2-Chloroanisole | Higher selectivity for branched isomer |
| t-Bu₂PPh | 2-Chloroanisole | Higher selectivity for branched isomer |
Table 2: Yields for the Cross-Coupling of a β-Trifluoroboratoamide with Various Aryl Halides [2][8]
General Conditions: Pd(OAc)₂ (10 mol %), Ligand (20 mol %), Base (3 equiv), CPME/H₂O.
| Ligand | Base | Aryl Halide | Yield (%) |
| XPhos | K₂CO₃ | 2-Chloroanisole | 82 |
| XPhos | Cs₂CO₃ | 4-Chlorobenzonitrile | 85 |
| SPhos | Cs₂CO₃ | 4-Bromobenzaldehyde | 91 |
| SPhos | Cs₂CO₃ | 2-Bromo-6-methoxynaphthalene | 88 |
Note: In these examples, less than 2% of products resulting from β-hydride elimination or isomerization were isolated.[2][8]
Experimental Protocols
Representative Protocol for the Suzuki-Miyaura Cross-Coupling of a Secondary Alkyltrifluoroborate [7]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium alkyltrifluoroborate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O, 10:1)
Procedure:
-
To a dry Schlenk flask, add the potassium alkyltrifluoroborate, aryl halide, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways from the key diorganopalladium intermediate.
Caption: A decision tree for troubleshooting β-hydride elimination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
effect of base and solvent on Potassium trifluoro(iodomethyl)borate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium trifluoro(iodomethyl)borate. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable, crystalline organoboron compound.[1] Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a precursor to the iodomethylboronic acid nucleophile. It is valued for its stability to air and moisture, which allows for easier handling and storage compared to the corresponding boronic acid.
Q2: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?
A2: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. Common issues include suboptimal reaction conditions (base, solvent, temperature), catalyst deactivation, or decomposition of the borate reagent. A frequent side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an inactive methyl iodide species.
Q3: How do I choose the appropriate base for my reaction?
A3: The choice of base is critical and often substrate-dependent. For the Suzuki-Miyaura coupling of primary alkyltrifluoroborates, both inorganic and organic bases have been used successfully. Cesium carbonate (Cs₂CO₃) is frequently reported as an effective base, particularly when coupling with aryl bromides and triflates.[2] For couplings with aryl chlorides, potassium carbonate (K₂CO₃) has been identified as optimal in some systems.[3][4] The base facilitates the crucial transmetalation step in the catalytic cycle.
Q4: What is the best solvent system for reactions with this compound?
A4: A mixture of an organic solvent and water is typically used. Common solvent systems include tetrahydrofuran/water (THF/H₂O) and toluene/water. The optimal solvent system is often determined through screening experiments. For primary alkyltrifluoroborates, a toluene/H₂O mixture has been shown to be superior in some cases.[3] The water in the solvent system is believed to play a role in the hydrolysis of the trifluoroborate to the active boronic acid species.
Q5: How can I minimize the side reaction of protodeboronation?
A5: Protodeboronation is a common side reaction that reduces the yield of the desired product.[1] Using this compound can inherently help minimize this issue as it is a "slow release" source of the boronic acid, keeping its concentration low throughout the reaction.[1] Additionally, careful selection of a weaker base and optimizing the reaction temperature can help to suppress this unwanted pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective base | Screen different bases. For aryl bromides/triflates, try Cs₂CO₃. For aryl chlorides, K₂CO₃ may be more effective. |
| Suboptimal solvent system | Test various solvent mixtures. Toluene/H₂O and THF/H₂O are common starting points. | |
| Catalyst system is not optimal for primary alkyltrifluoroborates | For primary alkyltrifluoroborates, a catalyst system of Pd(OAc)₂ with a phosphine ligand like RuPhos has been shown to be effective.[3][4] | |
| Significant Protodeboronation | Reaction conditions are too harsh (high temperature, strong base) | Try a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Lower the reaction temperature. |
| Presence of excess water or other proton sources | Ensure solvents are appropriately dried if running an anhydrous reaction, though water is often necessary for trifluoroborate activation. The key is to find the optimal water ratio. | |
| Formation of Homocoupled Byproducts | Catalyst degradation or suboptimal catalyst loading | Use a lower catalyst loading. Ensure proper degassing of the reaction mixture to remove oxygen. |
| Reaction Stalls Before Completion | Base is consumed or loses efficacy over time | Consider adding the base in portions or using a base with prolonged activity. |
| Catalyst deactivation | Use a more robust ligand for the palladium catalyst. |
Data Presentation
Table 1: Effect of Base on the Suzuki-Miyaura Cross-Coupling of a Primary Alkyltrifluoroborate with an Aryl Chloride
Reaction: Potassium phenethyltrifluoroborate with 2-chloroanisole.
| Base | Catalyst System | Solvent | Yield (%) | Reference |
| K₂CO₃ | Pd(OAc)₂ / RuPhos | Toluene/H₂O | High | [3] |
| Cs₂CO₃ | Pd(OAc)₂ / RuPhos | Toluene/H₂O | Lower than K₂CO₃ | [3] |
Table 2: Effect of Solvent on the Suzuki-Miyaura Cross-Coupling of a Primary Alkyltrifluoroborate
Reaction: Cross-coupling of a primary alkyltrifluoroborate with an aryl halide.
| Solvent System | Base | Catalyst System | Outcome | Reference |
| Toluene/H₂O | K₂CO₃ | Pd(OAc)₂ / RuPhos | Superior for aryl chlorides | [3] |
| THF/H₂O | Cs₂CO₃ | PdCl₂(dppf)·CH₂Cl₂ | Effective for aryl bromides/triflates | [2] |
| CPME/H₂O | Cs₂CO₃ | Pd(OAc)₂ / XPhos | Effective in some aminomethyltrifluoroborate couplings |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/H₂O, 10:1 v/v).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or GC/MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing reaction conditions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Iodomethylating Agents: Potassium Trifluoro(iodomethyl)borate and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate iodomethylating agent is crucial for the successful synthesis of complex molecules. This guide provides an objective comparison of potassium trifluoro(iodomethyl)borate with other commonly used iodomethylating agents, supported by experimental data and detailed protocols.
The introduction of an iodomethyl group is a key transformation in organic synthesis, enabling further functionalization and the construction of intricate molecular architectures. While several reagents can achieve this, they differ significantly in terms of stability, reactivity, and handling requirements. This comparison focuses on this compound, a relatively modern reagent, and contrasts it with established agents such as those used in the Simmons-Smith reaction (iodomethylzinc iodide) and samarium(II) iodide-mediated reactions.
Overview of Iodomethylating Agents
This compound (ICH₂BF₃K) is a white, crystalline solid that has gained prominence due to its exceptional stability.[1][2] Unlike many organometallic reagents, it is stable to air and moisture, allowing for indefinite storage without special precautions.[1] This bench-stable nature simplifies experimental setup and handling.[3][4] Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic source of the iodomethyl group.[2][5] It is also used in the synthesis of other functionalized organotrifluoroborates through nucleophilic substitution of the iodide.[6]
Iodomethylzinc Iodide (IZnCH₂I) , the active species in the Simmons-Smith reaction , is a widely used reagent for the cyclopropanation of alkenes.[1][7] It is typically generated in situ from diiodomethane and a zinc-copper couple or diethylzinc.[8][9] While highly effective and stereospecific, the reagent is sensitive to air and moisture, necessitating inert atmosphere techniques for its preparation and use.[8][10]
Samarium(II) Iodide (SmI₂) , also known as Kagan's reagent, is a powerful single-electron transfer agent used in a variety of reductive coupling reactions.[11][12][13] It can be used to generate iodomethyl radicals or organosamarium intermediates from diiodomethane.[12] SmI₂ is highly effective but also requires an inert atmosphere for its preparation and handling, as it is sensitive to air and moisture.[11][14] Solutions of SmI₂ in THF are typically deep blue and can be stored for some time, especially with a stabilizer.[11]
Diiodomethane and Triphenylphosphine (CH₂I₂/PPh₃) is another classical system for the conversion of alcohols to iodides and for the formylation of certain substrates when used with DMF.[15][16][17] The reactive intermediate is a phosphonium salt. This system is generally less reactive for direct iodomethylation of carbon nucleophiles compared to the organometallic reagents.
Performance Comparison
A direct quantitative comparison of these reagents in a single reaction is challenging due to their differing optimal applications. However, a qualitative and application-based comparison highlights their respective strengths and weaknesses.
| Feature | This compound | Iodomethylzinc Iodide (Simmons-Smith) | Samarium(II) Iodide | Diiodomethane / PPh₃ |
| Stability | Excellent; bench-stable solid, stable to air and moisture.[1][2] | Poor; generated in situ, sensitive to air and moisture.[8][10] | Poor; requires inert atmosphere, solutions have limited stability.[11][14] | Moderate; components are stable, but the reactive intermediate is transient. |
| Handling | Easy; no special precautions required for handling the solid.[3][4] | Difficult; requires inert atmosphere techniques (e.g., Schlenk line, glovebox).[8] | Difficult; requires inert atmosphere techniques.[11][14] | Moderate; requires standard laboratory techniques. |
| Primary Application | Suzuki-Miyaura cross-coupling, synthesis of organotrifluoroborates.[2][6] | Cyclopropanation of alkenes.[1][7] | Reductive coupling reactions, Barbier-type reactions.[12][13] | Conversion of alcohols to iodides, formylation.[15][17] |
| Reaction Conditions | Typically requires a palladium catalyst and a base.[5] | Requires a zinc source (Zn-Cu couple or Et₂Zn).[8] | Stoichiometric amounts of SmI₂ are often needed.[11] | Generally mild conditions. |
| Toxicity | Boron-based reagents are generally of low toxicity. | Zinc reagents have moderate toxicity. Diiodomethane is toxic. | Samarium compounds have low to moderate toxicity. | Triphenylphosphine and diiodomethane have moderate toxicity. |
Experimental Protocols
Synthesis of this compound
This protocol describes the in situ preparation of this compound.[6]
Materials:
-
Diiodomethane (CH₂I₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of diiodomethane (1.05 equiv) and triisopropyl borate (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a solution of KHF₂ (2.5 equiv) in water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
The product can be isolated by filtration and purified by recrystallization.
Simmons-Smith Cyclopropanation of an Alkene
This is a general procedure for the cyclopropanation of an alkene using the Furukawa modification of the Simmons-Smith reaction.[8]
Materials:
-
Alkene
-
Diethylzinc (Et₂Zn) in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the alkene (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add diethylzinc (2.0 equiv) dropwise.
-
Add diiodomethane (2.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is then purified by column chromatography.
Samarium(II) Iodide-Mediated Reductive Coupling
This protocol outlines a general procedure for a SmI₂-mediated reaction, such as a Barbier-type reaction.[18][19]
Materials:
-
Samarium metal powder
-
1,2-Diiodoethane
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Alkyl iodide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of SmI₂ solution: To a suspension of samarium powder (1.1 equiv) in anhydrous THF under an argon atmosphere, add a solution of 1,2-diiodoethane (1.0 equiv) in THF. Stir the mixture at room temperature until the characteristic deep blue color of SmI₂ persists.
-
Reductive Coupling: To the freshly prepared SmI₂ solution, add a solution of the carbonyl compound (1.0 equiv) and the alkyl iodide (1.2 equiv) in THF at room temperature.
-
Stir the reaction mixture until the blue color disappears.
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or 10% hydrochloric acid.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is then purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Conclusion
This compound stands out as a highly stable and easy-to-handle iodomethylating agent. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for the synthesis of complex aromatic and heteroaromatic compounds. While it may not be a direct replacement for traditional reagents in all applications, its stability offers a significant advantage in terms of experimental convenience and reproducibility.
For cyclopropanation reactions, the Simmons-Smith reagent remains the gold standard due to its high stereospecificity and efficiency. For reductive coupling reactions requiring a potent single-electron donor, samarium(II) iodide is an excellent choice. The selection of the most suitable iodomethylating agent will ultimately depend on the specific synthetic transformation required, the functional group tolerance of the substrate, and the experimental capabilities of the laboratory. Researchers are encouraged to consider the unique advantages of this compound, particularly in contexts where stability and ease of handling are paramount.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]
- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. api.pageplace.de [api.pageplace.de]
- 14. Preparation of samarium(II) iodide: quantitative evaluation of the effect of water, oxygen, and peroxide content, preparative methods, and the activation of samarium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 19. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide: Potassium Trifluoro(iodomethyl)borate vs. Iodomethyl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired molecular complexity and high yields. This guide provides a comprehensive comparison of two key reagents for the introduction of a methyl group: Potassium trifluoro(iodomethyl)borate and iodomethyl Grignard reagents. This objective analysis, supported by experimental data and protocols, will assist researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Iodomethyl Grignard Reagents |
| Chemical Formula | K[CH₂IBF₃] | ICH₂MgX (X = I, Br, Cl) |
| Physical State | White, crystalline solid | Typically prepared and used as a solution |
| Stability | Bench-stable; resistant to air and moisture[1][2] | Highly reactive; sensitive to air and moisture |
| Handling | Standard laboratory procedures | Requires inert atmosphere and anhydrous conditions |
| Primary Reactivity | Nucleophilic substitution of iodide, Suzuki-Miyaura cross-coupling | Strong nucleophile and base; addition to carbonyls |
| Functional Group Tolerance | Generally higher due to moderate reactivity | Limited by high basicity and nucleophilicity |
| Preparation | Multi-step synthesis, but stable upon isolation[1] | Prepared in situ immediately before use |
Performance and Applications: A Detailed Comparison
Stability and Handling: A Clear Divide
The most significant difference between these two reagents lies in their stability. This compound is a crystalline solid that is stable to air and moisture, allowing for long-term storage on the benchtop without special precautions.[1][2] This inherent stability simplifies handling and experimental setup, making it a more user-friendly option.
In stark contrast, iodomethyl Grignard reagents are highly unstable and reactive. They are notoriously sensitive to atmospheric oxygen and moisture, which necessitates their preparation under strictly anhydrous and inert conditions immediately prior to use. This requires specialized equipment such as flame-dried glassware and Schlenk lines, adding complexity to the experimental workflow.
Reactivity and Functional Group Tolerance
The differing stability profiles of these reagents are a direct reflection of their reactivity.
-
Iodomethyl Grignard Reagents: As potent carbon nucleophiles, iodomethyl Grignard reagents readily participate in classic Grignard reactions, such as addition to aldehydes and ketones to form secondary alcohols. Their high reactivity, however, is a double-edged sword. Their strong basicity can lead to undesired side reactions, such as enolization of carbonyl compounds or reaction with acidic protons in the substrate, thereby limiting their functional group tolerance.
-
This compound: This reagent exhibits more nuanced reactivity. While it is not as potent a nucleophile as its Grignard counterpart for direct carbonyl addition, the iodide is susceptible to nucleophilic displacement.[1][3] Its primary utility is showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of substrates.[2] This pathway offers greater functional group tolerance compared to the highly basic Grignard reagents.
Experimental Data: A Head-to-Head Look
While a direct, side-by-side comparison in a methylenation reaction under identical conditions is not extensively documented in the literature, we can infer performance from their characteristic reactions.
| Parameter | This compound | Iodomethyl Grignard Reagent |
| Typical Reaction | Nucleophilic Substitution / Cross-Coupling | Carbonyl Addition |
| Substrate Example | Aryl boronic acid | Benzaldehyde |
| Product Example | Toluene derivative | 1-Phenylethanol |
| Typical Yield | 83-98% (for nucleophilic substitution)[1] | Varies widely depending on substrate and conditions |
| Reaction Conditions | Varies (e.g., NaH, THF, 0 °C to rt for substitution)[1] | Anhydrous ether, inert atmosphere, typically low temperatures |
Experimental Protocols
To provide a practical understanding of the application of these reagents, detailed experimental protocols for their synthesis and a representative reaction are outlined below.
Protocol 1: Synthesis and Use of Iodomethylmagnesium Iodide
Objective: Preparation of iodomethylmagnesium iodide and its subsequent reaction with benzaldehyde.
Materials:
-
Magnesium turnings
-
Diiodomethane
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Iodine crystal (for initiation)
Methodology:
Part A: Preparation of Iodomethylmagnesium Iodide
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve diiodomethane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the diiodomethane solution to the flask. Initiate the reaction by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Add the remaining diiodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 30 minutes. The resulting greyish solution is the iodomethylmagnesium iodide reagent and should be used immediately.
Part B: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-phenylethanol.
Protocol 2: Nucleophilic Substitution using this compound
Objective: Synthesis of a functionalized organotrifluoroborate via nucleophilic substitution on this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
A suitable nucleophile (e.g., an alcohol or thiol)
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
To a flame-dried flask under a nitrogen atmosphere, add the nucleophile (e.g., phenol, 1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding alkoxide or thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A typical yield for this type of substitution reaction is in the range of 83-98%.[1]
Visualizing the Workflow and Comparison
Conclusion
The choice between this compound and iodomethyl Grignard reagents is dictated by the specific requirements of the synthetic transformation.
Choose iodomethyl Grignard reagents when:
-
A strong nucleophile is required for addition to a carbonyl group.
-
The substrate is devoid of acidic protons and other sensitive functional groups.
-
The necessary equipment for handling air- and moisture-sensitive reagents is available.
Choose this compound when:
-
Stability, ease of handling, and safety are primary concerns.
-
The synthetic route involves Suzuki-Miyaura cross-coupling.
-
The substrate possesses functional groups that are incompatible with highly basic or nucleophilic reagents.
-
A nucleophilic substitution of the iodide is the desired transformation.
For many applications in drug discovery and development, where functional group tolerance and reproducibility are critical, the stability and predictable reactivity of this compound make it an increasingly attractive option. However, for straightforward carbonyl additions where high nucleophilicity is essential, the classic Grignard reagent remains a powerful and relevant tool.
References
A Comparative Guide to Suzuki Coupling Reagents: Validating Potassium Trifluoro(iodomethyl)borate and Its Alternatives
For researchers, scientists, and drug development professionals seeking to incorporate a methyl or functionalized methyl group via Suzuki-Miyaura cross-coupling, the choice of the boron reagent is critical for reaction efficiency, stability, and functional group tolerance. This guide provides a comparative analysis of potassium trifluoro(iodomethyl)borate, a reagent with potential for introducing an iodomethyl moiety, against established alternatives for methylation: potassium methyltrifluoroborate and trimethylboroxine.
Performance Comparison of Methylating Agents in Suzuki-Miyaura Coupling
The following table summarizes the performance of potassium methyltrifluoroborate and trimethylboroxine in Suzuki-Miyaura cross-coupling reactions with various aryl halides. This data provides a benchmark against which the potential performance of this compound can be considered.
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boron Reagent) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Potassium Methyltrifluoroborate | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 95 |
| 4-Chlorobenzonitrile | Potassium Methyltrifluoroborate | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 85 |
| 1-Bromo-4-methoxybenzene | Potassium Methyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 78 |
| 2-Chloropyridine | Potassium Methyltrifluoroborate | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 65 |
| 4-Bromoacetophenone | Trimethylboroxine | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | Trimethylboroxine | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 100 | 6 | 90 |
| 2-Bromopyridine | Trimethylboroxine | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 120 | 24 | 75 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for Suzuki-Miyaura coupling reactions with alternative methylating agents are provided below.
Synthesis of this compound
This protocol is adapted from the procedure described by Molander and Ham.
Materials:
-
Diiodomethane (CH₂I₂)
-
Triisopropyl borate [B(O-i-Pr)₃]
-
n-Butyllithium (n-BuLi) in hexanes
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
To a stirred solution of diiodomethane (1.0 equiv) and triisopropyl borate (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
General Procedure for Suzuki-Miyaura Coupling with Potassium Methyltrifluoroborate
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium methyltrifluoroborate (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
RuPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 mixture) or THF and Water (9:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium methyltrifluoroborate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir vigorously for the indicated time.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Trimethylboroxine
Materials:
-
Aryl halide (1.0 equiv)
-
Trimethylboroxine (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Anhydrous solvent (e.g., dioxane or DMF) with or without water
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and base.
-
Add the anhydrous solvent, followed by trimethylboroxine.
-
Heat the mixture to the specified temperature (typically 100-120 °C) and stir for the required duration.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, work up the reaction by adding water and extracting with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The residue is purified by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Navigating the Landscape of Iodomethyl-Donors in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic introduction of functionalized methyl groups is a cornerstone of modern synthetic chemistry. Potassium trifluoro(iodomethyl)borate has emerged as a valuable reagent for this purpose, particularly in palladium-catalyzed cross-coupling reactions. However, the landscape of organoboron chemistry is rich with alternatives, each presenting a unique profile of stability, reactivity, and handling characteristics. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for a given synthetic challenge.
The Contenders: A Look at the Alternatives
The primary alternatives to this compound for the introduction of a functionalized methyl group in cross-coupling reactions fall into two main categories: other organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
-
Potassium Organotrifluoroborates: This class of reagents is known for its exceptional stability compared to the corresponding boronic acids.[1] Organotrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, simplifying storage and handling.[2] Their tetracoordinate nature renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a robust platform for iterative cross-coupling strategies.[3][4] These reagents are exceptionally stable, compatible with chromatography, and unreactive under standard anhydrous cross-coupling conditions.[5] The boronic acid functionality is protected by the MIDA ligand and can be unmasked under mild aqueous basic conditions for subsequent reaction. This feature allows for the sequential introduction of different functionalities in a controlled manner.
Performance Comparison: A Data-Driven Overview
While direct, head-to-head comparative studies under identical conditions are scarce in the literature, an analysis of published data provides insights into the relative performance of these reagents. It is important to note that the optimal reaction conditions can vary significantly between different classes of organoboron reagents.
Table 1: Qualitative Comparison of Iodomethylboron Reagents
| Feature | This compound | Iodomethyl MIDA Boronate |
| Stability | High; bench-stable solid[6][7] | Very high; stable to air and chromatography[5] |
| Handling | Easy to handle crystalline solid[2] | Easy to handle crystalline solid |
| Reactivity | Readily participates in cross-coupling[6] | Requires deprotection before cross-coupling |
| Solubility | Soluble in polar organic solvents and water mixtures | Soluble in a range of organic solvents |
| Key Advantage | Direct use in cross-coupling without a deprotection step | Enables iterative cross-coupling strategies[3] |
Table 2: Representative Yields for Cross-Coupling of Potassium Alkoxymethyltrifluoroborates with Aryl Chlorides
Note: This data is for alkoxymethyltrifluoroborates, which are synthesized from potassium bromomethyltrifluoroborate, a close analog of the iodomethyl derivative. The data illustrates the general reactivity of this class of compounds. The reactions were carried out using 0.5 mmol of aryl chloride and 0.55 mmol of the alkoxymethyltrifluoroborate.[8]
| Aryl Chloride | Alkoxymethyltrifluoroborate | Yield (%) |
| 4-Chloro-N,N-dimethylaniline | Benzyloxymethyltrifluoroborate | 88 |
| 4-Chlorobenzonitrile | Benzyloxymethyltrifluoroborate | 85 |
| Methyl 4-chlorobenzoate | Benzyloxymethyltrifluoroborate | 82 |
| 4-Chloroanisole | Benzyloxymethyltrifluoroborate | 81 |
| 2-Chlorotoluene | Benzyloxymethyltrifluoroborate | 80 |
| 4-Chlorobenzonitrile | (Cyclohexyloxy)methyltrifluoroborate | 83 |
| 4-Chlorobenzonitrile | (Butoxy)methyltrifluoroborate | 81 |
Table 3: Representative Yields for Suzuki-Miyaura Coupling of MIDA Boronates with Aryl Bromides in Water
Note: This data showcases the efficiency of MIDA boronate couplings. While not specific to an iodomethyl MIDA boronate, it demonstrates the general utility of this reagent class. Reactions were performed at room temperature in water.[9]
| MIDA Boronate | Aryl Bromide | Yield (%) |
| Phenyl MIDA boronate | 4-Bromobenzonitrile | 94 |
| Phenyl MIDA boronate | 4-Bromoacetophenone | 92 |
| 4-Methoxyphenyl MIDA boronate | 4-Bromotoluene | 95 |
| 4-Fluorophenyl MIDA boronate | 4-Bromoanisole | 91 |
| Thiophen-2-yl MIDA boronate | 4-Bromobenzonitrile | 88 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the use of this compound and MIDA boronates in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of Functionalized Ethyltrifluoroborates from Potassium Iodomethyltrifluoroborate
This protocol describes the alkylation of a dicyano-stabilized carbanion with potassium iodomethyltrifluoroborate to generate a more complex organotrifluoroborate, which can then be used in subsequent cross-coupling reactions.[10]
Materials:
-
Potassium 2,2-dicyanoethyltrifluoroborate
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane
-
Dimethylformamide (DMF)
-
1 N Potassium bifluoride (KHF₂) solution
Procedure:
-
To a solution of potassium 2,2-dicyanoethyltrifluoroborate (100 mg, 0.53 mmol) in 500 µL of DMF, sequentially add NaH (25 mg of a 60% dispersion in mineral oil, 0.64 mmol) and iodoethane (127 µL, 1.59 mmol).
-
Stir the resulting suspension at 25 °C until the reaction is complete (typically 4.5 hours, monitored by ¹⁹F NMR).
-
Quench the reaction with 1 N KHF₂ (0.5 mL).
-
The product, potassium 2,2-dicyanobutyltrifluoroborate, can be isolated by standard workup procedures.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a MIDA Boronate
This protocol outlines the coupling of an aryl halide with a MIDA boronate, which involves an in-situ deprotection of the MIDA group to generate the active boronic acid.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, the MIDA boronate, palladium catalyst, and phosphine ligand.
-
Add the degassed solvent system and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.
-
The crude product can be purified by column chromatography.
Visualizing the Chemistry: Workflows and Pathways
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and conceptual relationships.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The iterative cross-coupling cycle enabled by MIDA boronates.
Caption: Synthetic pathway to complex organotrifluoroborates.
Conclusion
The choice between this compound and its alternatives is contingent on the specific requirements of the synthetic strategy. This compound and its analogs offer the advantage of direct use in cross-coupling reactions due to their inherent stability and reactivity. This makes them excellent choices for single-step transformations.
On the other hand, MIDA boronates provide a powerful platform for the construction of complex molecules through iterative cross-coupling. Their exceptional stability allows them to be carried through multiple synthetic steps, with the boronic acid functionality being revealed only when desired. This level of control is invaluable in the synthesis of natural products and other intricate molecular architectures.
Ultimately, a thorough understanding of the properties and reactivity of each class of reagent, as outlined in this guide, will empower researchers to make informed decisions and select the optimal tool for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]
- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halomethyltrifluoroborates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Potassium halomethyltrifluoroborates (XCH₂BF₃K, where X = F, Cl, Br, I) are a class of versatile and increasingly popular reagents in organic synthesis. Their stability, ease of handling, and unique reactivity make them valuable building blocks for the introduction of a functionalized methyl group. This guide provides a comparative analysis of the performance of different halomethyltrifluoroborates, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Halomethyltrifluoroborates
The primary application of halomethyltrifluoroborates is in nucleophilic substitution reactions, where the halide is displaced to form a new carbon-carbon or carbon-heteroatom bond, yielding a variety of functionalized organotrifluoroborates. These products are often stable, crystalline solids that can be used in subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions.[1][2][3]
The reactivity of the halomethyltrifluoroborate is significantly influenced by the nature of the halogen atom. The general reactivity trend follows that of typical SN2 reactions, with the iodide being the most reactive and the bromide being less so. Information on the reactivity of chloromethyl- and fluoromethyltrifluoroborates is less prevalent in the literature, suggesting they are either less commonly used or significantly less reactive.
A key advantage of using potassium organotrifluoroborates, including the halomethyl derivatives, is their enhanced stability compared to other organoboron compounds like boronic acids and their esters, which can be prone to decomposition or require stringent reaction conditions.[1] Potassium halomethyltrifluoroborates are generally stable to air and moisture and can be stored for extended periods.[1]
Table 1: Comparative Performance in Nucleophilic Substitution Reactions
| Halomethyltrifluoroborate | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Yields | Reference |
| Iodomethyltrifluoroborate (ICH₂BF₃K) | I⁻ | Highest | Mild conditions, shorter reaction times | Excellent | [1] |
| Bromomethyltrifluoroborate (BrCH₂BF₃K) | Br⁻ | High | Mild to moderate conditions | Good to Excellent | [1][2] |
| Chloromethyltrifluoroborate (ClCH₂BF₃K) | Cl⁻ | Moderate (Inferred) | Likely requires more forcing conditions | Data not widely available | N/A |
| Fluoromethyltrifluoroborate (FCH₂BF₃K) | F⁻ | Lowest (Inferred) | Likely requires harsh conditions, if reactive | Data not widely available | N/A |
As an example, in a model reaction involving nucleophilic substitution with 2-thienyllithium, potassium iodomethyltrifluoroborate provided a better yield and required a shorter reaction time compared to potassium bromomethyltrifluoroborate under the same conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for the synthesis of halomethyltrifluoroborates and their subsequent use in nucleophilic substitution reactions.
Protocol 1: Synthesis of Potassium Bromomethyltrifluoroborate
This procedure describes the in situ generation and conversion to the potassium salt.[1]
Materials:
-
Dibromomethane
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Potassium bifluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of dibromomethane (25 mmol) and triisopropyl borate (22.5 mmol) in anhydrous THF (100 mL) at -78 °C under a nitrogen atmosphere, add n-BuLi (21.3 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Add a solution of KHF₂ (50 mmol) in water (25 mL) and stir the resulting mixture vigorously for 1 hour.
-
Remove the solvent under reduced pressure.
-
Wash the resulting white solid with acetone and diethyl ether to afford pure potassium bromomethyltrifluoroborate.
Protocol 2: Synthesis of Potassium Iodomethyltrifluoroborate
This protocol involves a halide exchange reaction from the corresponding bromide.[1]
Materials:
-
Potassium bromomethyltrifluoroborate
-
Sodium iodide (NaI)
-
Acetone
Procedure:
-
Dissolve potassium bromomethyltrifluoroborate (10 mmol) in acetone (50 mL).
-
Add sodium iodide (15 mmol) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the resulting precipitate (NaBr).
-
Concentrate the filtrate under reduced pressure to yield potassium iodomethyltrifluoroborate.
Protocol 3: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for the reaction of halomethyltrifluoroborates with nucleophiles.[1]
Materials:
-
Potassium bromo- or iodomethyltrifluoroborate
-
Nucleophile (e.g., organolithium reagent, amine, alkoxide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the potassium halomethyltrifluoroborate (1 equiv) in an appropriate anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to a suitable temperature (e.g., -78 °C for organolithium reagents, room temperature for others).
-
Add the nucleophile (1-3 equiv) dropwise.
-
Allow the reaction to proceed at the chosen temperature for a specified time (monitoring by TLC or NMR is recommended).
-
Upon completion, quench the reaction appropriately (e.g., with saturated aqueous ammonium chloride for organometallic reagents).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting functionalized organotrifluoroborate by recrystallization or column chromatography.
Visualizing the Synthetic Pathway
The synthesis and subsequent functionalization of halomethyltrifluoroborates can be represented as a streamlined workflow.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Potassium Trifluoro(iodomethyl)borate versus Stille Coupling Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of cross-coupling methodologies, Suzuki-Miyaura and Stille couplings are two of the most powerful and widely adopted strategies. This guide provides an objective, data-driven comparison of a key Suzuki-Miyaura reagent, Potassium trifluoro(iodomethyl)borate, with traditional Stille coupling reagents, offering insights into their respective performance, operational considerations, and experimental protocols.
At the heart of this comparison lies the choice of the organometallic reagent. The Suzuki-Miyaura coupling utilizes organoboron compounds, such as the air- and moisture-stable this compound, while the Stille coupling employs organotin compounds (stannanes). This fundamental difference dictates the distinct advantages and disadvantages of each method, particularly concerning toxicity, stability, and reaction conditions.
At a Glance: Key Performance Differences
| Feature | This compound (Suzuki-Miyaura) | Stille Coupling Reagents (Organostannanes) |
| Organometallic Reagent | Organoboron (trifluoroborate salt) | Organotin (stannane) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Generally bench-stable, crystalline solids, resistant to air and moisture. | Generally stable to air and moisture.[2][3] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[3][4] |
| Reaction Conditions | Typically requires a base for activation of the boronic acid derivative.[5] | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][3] |
Performance Deep Dive: A Data-Driven Comparison
Suzuki-Miyaura Coupling: Representative Yields with Potassium Organotrifluoroborates
| Electrophile | Organotrifluoroborate | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | RT | 12 | 95 | [6] |
| 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | RT | 12 | 72 | [6] |
| 4-Chlorotoluene | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | N/A |
| 2-Bromopyridine | Potassium ethyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 12 | 85 | [7] |
| 4-Bromoanisole | Potassium benzyloxyethyltrifluoroborate | PdCl₂(AtaPhos)₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 94 | [8] |
Stille Coupling: Representative Yields with Organostannanes
| Electrophile | Organostannane | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenyltributylstannane | Pd(PPh₃)₄ | None | Toluene | 100 | 16 | 92 | N/A |
| 4-Bromoanisole | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ | None | THF | 60 | 24 | 88 | N/A |
| Vinyl Bromide | 2-Thienyltributylstannane | Pd(PPh₃)₄ | None | Toluene | 80 | 16 | 90 | [4] |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 60 | 87 | [3] |
| Aryl Halides | Alkyl tin reagents | Palladium catalyst | None | Not specified | Mild | Not specified | 76-99 | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
A detailed protocol for the Suzuki-Miyaura coupling is as follows:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.2-1.5 equiv), and a base such as cesium carbonate (2.0-3.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
The palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, RuPhos, 4-10 mol%) are added.
-
Degassed solvent (e.g., toluene/water or THF/water mixture) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[7][8]
General Procedure for Stille Coupling
A typical experimental procedure for a Stille coupling reaction is outlined below:
-
To a flame-dried reaction flask under an inert atmosphere, add the organic halide or triflate (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add any additives, such as copper(I) iodide (CuI) or lithium chloride (LiCl), if required.
-
Dissolve the solids in an anhydrous, degassed solvent (e.g., DMF, toluene, or THF).
-
Add the organostannane reagent (1.0-1.2 equiv) via syringe.
-
The reaction mixture is heated to the appropriate temperature (ranging from room temperature to 100 °C) and monitored by TLC or GC-MS.
-
After completion, the reaction is cooled, and the workup procedure is initiated. This often involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1]
-
The resulting slurry is filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated.
-
Purification is typically achieved by column chromatography.[3]
Visualizing the Reaction Pathways
To better understand the mechanistic differences, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Choosing the Right Reagent: A Logical Workflow
The decision between using this compound in a Suzuki-Miyaura coupling or an organostannane in a Stille coupling can be guided by several key considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating Stability: A Comparative Guide to Organotrifluoroborates and Boronate Esters
In the landscape of synthetic chemistry and drug development, the choice of reagents is paramount to the success of a reaction. For researchers utilizing organoboron compounds, the decision between employing an organotrifluoroborate or a boronate ester can significantly impact reaction efficiency, handling, and overall stability. This guide provides an objective comparison of the stability of these two critical classes of reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Organotrifluoroborates generally exhibit superior stability compared to their boronate ester counterparts, particularly concerning air and moisture sensitivity. This enhanced stability simplifies handling and storage and allows for a broader tolerance of reaction conditions. While boronate esters are more stable than their parent boronic acids, they remain susceptible to hydrolysis. The choice between these reagents often represents a trade-off between the high stability of organotrifluoroborates and the often milder conditions required for the subsequent reaction of some boronate esters.
Comparative Stability Analysis
The stability of organoboron compounds is a critical factor in their utility and can be assessed under various conditions, including hydrolytic, oxidative, and thermal stress.
Hydrolytic Stability
The susceptibility to hydrolysis is a key differentiator between organotrifluoroborates and boronate esters.
Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] Their tetracoordinate boron center, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation and hydrolysis compared to boronic acids or esters.[1] This inherent stability allows them to be stored indefinitely at room temperature without special precautions and carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1] The hydrolysis of organotrifluoroborates to the corresponding boronic acid is a crucial activation step for many cross-coupling reactions, and this process can be controlled by factors such as pH and the presence of a fluorophile like silica gel.[2][3]
Boronate esters , while more stable than boronic acids, are generally prone to hydrolysis, especially under aqueous conditions.[1][4] Pinacol boronate esters (Bpin), a widely used class, are known to be susceptible to rapid hydrolysis, deboronation, and oxidation, which can complicate their isolation and purification.[5] The rate of hydrolysis is influenced by the substituents on the aromatic ring and is significantly accelerated at physiological pH.[5][6]
Quantitative Comparison of Hydrolytic Stability
| Compound Class | Compound | Conditions | Half-life (t½) | Reference |
| Aryltrifluoroborate | p-methoxyphenyltrifluoroborate | THF/H2O (10:1) with Cs2CO3 | Varies with stir rate and vessel | [7] |
| Arylboronate Ester | 2,6-difluorophenyl pinacolboronate | 50% aq. dioxane, pH 13, 70 °C | ~5 seconds (for the boronate) | [1][8] |
| Arylboronate Ester | Pentafluorophenyl boronate | 50% aq. dioxane, pH 13, 70 °C | 2.6 milliseconds | [1] |
Note: Direct comparative data for the same aryl group under identical conditions is scarce. The provided data illustrates the general reactivity of these classes under specific hydrolytic conditions.
Oxidative Stability
Oxidative degradation is a significant concern for organoboron compounds, particularly in biological applications or reactions involving oxidizing agents.
Organotrifluoroborates , due to their tetracoordinated and electron-rich boron center, are generally considered stable under oxidative conditions.[9]
Boronate esters and their parent boronic acids are susceptible to oxidative deboronation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[9][10][11] The rate of oxidation can be comparable to that of thiols at physiological pH.[12] This instability can be a significant drawback in biological contexts. However, structural modifications, such as the formation of intramolecular esters (boralactones), have been shown to dramatically increase oxidative stability by diminishing electron density on the boron atom.[12]
Quantitative Comparison of Oxidative Stability
| Compound Class | Compound | Oxidant | Second-order rate constant (k) | Reference |
| Boronate Ester | Phenylboronic acid pinacol ester | H2O2 | ~1–2 M⁻¹s⁻¹ | [13] |
| Boronate Ester | Aryl boronates | Peroxynitrite (ONOO⁻) | ~10⁶ M⁻¹s⁻¹ | [13] |
Note: This data highlights the high reactivity of boronate esters with certain reactive oxygen species.
Thermal Stability
Thermal stability is crucial for storage and for reactions conducted at elevated temperatures.
Organotrifluoroborates are generally thermally stable crystalline solids.[9]
Boronate esters ' thermal stability can vary depending on their structure. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine their decomposition temperatures.[9][14][15][16]
Thermal Stability Data
| Compound Class | Analysis | Observation | Reference |
| Organoboron Compounds | DSC/TGA | Can determine melting and decomposition temperatures. | [14][16] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating stability studies.
Protocol 1: Assessing Hydrolytic Stability using ¹¹B NMR Spectroscopy
This method allows for the in situ monitoring of the hydrolysis of organoboron compounds.
Materials:
-
Organotrifluoroborate or boronate ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Buffer solution of desired pH
-
Internal standard (optional)
-
Quartz NMR tubes (to avoid background boron signals from borosilicate glass)[16][17]
Procedure:
-
Prepare a stock solution of the organoboron compound in the deuterated solvent.
-
In a quartz NMR tube, combine the stock solution with the buffer solution to achieve the desired final concentration and pH.
-
Acquire an initial ¹¹B NMR spectrum (t=0).
-
Incubate the sample at a controlled temperature.
-
Acquire ¹¹B NMR spectra at regular time intervals.
-
Monitor the decrease in the signal intensity of the starting material and the appearance of new signals corresponding to the hydrolysis products (e.g., boronic acid).
-
Integrate the respective signals to determine the relative concentrations over time.
-
Calculate the rate constant and half-life of hydrolysis by fitting the data to an appropriate kinetic model.[10]
Protocol 2: Assessing Oxidative Stability using HPLC
This method quantifies the degradation of organoboron compounds in the presence of an oxidizing agent.
Materials:
-
Organotrifluoroborate or boronate ester of interest
-
Buffer solution (e.g., PBS)
-
Hydrogen peroxide (H₂O₂) or other reactive oxygen species.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA).[18][19]
-
Mobile phase (e.g., acetonitrile/water gradient).[18]
Procedure:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[18][20]
-
Prepare a solution of the organoboron compound in the buffer.
-
Add a known concentration of the oxidizing agent (e.g., H₂O₂).[11]
-
Incubate the reaction mixture at a controlled temperature.
-
At specified time points, withdraw an aliquot of the reaction mixture and quench the reaction if necessary.
-
Inject the sample into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
-
Calculate the percentage of degradation and the degradation rate.
Degradation Pathways
Understanding the mechanisms of degradation is crucial for predicting stability and designing more robust molecules.
Hydrolysis Pathway
The hydrolysis of both organotrifluoroborates and boronate esters ultimately leads to the formation of the corresponding boronic acid.
Oxidative Degradation Pathway
The oxidative degradation of organoboron compounds typically involves the cleavage of the carbon-boron bond.
Conclusion
The choice between organotrifluoroborates and boronate esters is context-dependent and requires careful consideration of the specific reaction conditions and desired outcomes. Organotrifluoroborates offer superior stability, making them ideal for applications requiring robust reagents that can withstand a variety of synthetic transformations. Boronate esters, while less stable, can be suitable for reactions where their in situ hydrolysis to the more reactive boronic acid is desired. By understanding the relative stabilities and degradation pathways of these important organoboron compounds, researchers can optimize their synthetic strategies and accelerate the pace of discovery in chemistry and drug development.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Hydrogen Peroxide Responsive Organoborons for Biological and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. NMR Protocols [nmr.chem.ucsb.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. researchgate.net [researchgate.net]
A Mechanistic and Performance Comparison of Organotrifluoroborates and Boronic Acids in Cross-Coupling Reactions
For researchers in organic synthesis and drug development, the choice of reagents is paramount to achieving efficiency, reproducibility, and high yields. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronic acids have long been the standard organoboron partner. However, the emergence of potassium organotrifluoroborates has provided a superior alternative for many applications, primarily by addressing the inherent instability of their boronic acid counterparts.
Organotrifluoroborates are air- and moisture-stable, crystalline solids that serve as protected forms of boronic acids.[1][2] This enhanced stability is crucial, as many boronic acids, especially those containing heteroaromatic or electron-deficient systems, are prone to degradation via protodeboronation (cleavage of the C-B bond) and oxidative decomposition.[3][4] This instability can lead to inconsistent yields and the need for carefully controlled storage and handling. By generating the active boronic acid in situ, organotrifluoroborates offer a "slow-release" mechanism that maintains a low concentration of the reactive species, minimizing side reactions like homocoupling and ensuring more reliable outcomes.[5][6][7][8]
This guide provides an objective, data-driven comparison of the mechanisms and performance of potassium organotrifluoroborates and boronic acids in the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Overview: Activation Pathways
The fundamental mechanistic difference between boronic acids and organotrifluoroborates lies in their activation pathway to enter the Suzuki-Miyaura catalytic cycle. The key transmetalation step, where the organic group is transferred from boron to the palladium center, requires a specific form of the boron reagent.
Boronic Acids: The reaction is typically initiated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻.[9][10] An alternative pathway involves the formation of a palladium hydroxo complex, which then reacts with the neutral boronic acid.[9][10] Both pathways lead to the formation of the key diarylpalladium(II) intermediate.
Organotrifluoroborates: As tetracoordinate, anionic species ([R-BF₃]⁻), they are unreactive in their native state. They must first undergo hydrolysis to generate the corresponding boronic acid in situ.[1][5][11] This hydrolysis proceeds stepwise, replacing fluoride ions with hydroxyl groups, a process that can be influenced by factors such as acid catalysis, temperature, and even the surface of the glass reaction vessel.[6][7] Once the boronic acid is formed, it enters the catalytic cycle via the same base-mediated activation as a standard boronic acid. This preliminary hydrolysis step is the foundation of the "slow-release" principle.
Comparative Performance Data
The stability of organotrifluoroborates often translates directly to higher and more reproducible yields in cross-coupling reactions, especially when dealing with substrates known to be unstable as boronic acids.
Table 1: Conversion of Heteroarylboronic Acids to Potassium Heteroaryltrifluoroborates
This table illustrates the instability of stored heteroarylboronic acids. The yield of the corresponding trifluoroborate salt is significantly lower from boronic acids that have been stored, indicating degradation of the starting material through protodeboronation.[12]
| Heteroarylboronic Acid | Storage Condition | Yield of Trifluoroborate (%) |
| Furan-2-ylboronic acid | Freshly received | 91 |
| Furan-2-ylboronic acid | Stored at -28 °C | 31[12] |
| Thiophen-2-ylboronic acid | Freshly received | 92 |
| Thiophen-2-ylboronic acid | Stored at -28 °C | 55[12] |
| 4-Methylthiophen-2-ylboronic acid | Freshly received | 69 |
| 4-Methylthiophen-2-ylboronic acid | Recrystallized | 95[12] |
| Isoquinolin-4-ylboronic acid | From stored commercial sample | 34[12] |
| Isoquinolin-4-ylboronic acid | Prepared fresh and used in one pot | 62[12] |
Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling
This table compares the performance of trifluoroborates and boronic acids in the Suzuki-Miyaura coupling with various aryl and heteroaryl halides. Trifluoroborates consistently provide high yields across a range of substrates, including challenging heteroaryl chlorides.
| Boron Reagent | Coupling Partner | Catalyst / Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | 80 | 24 | 99[13] |
| Potassium Furan-2-yltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | 80 | 24 | 99[12] |
| Phenylboronic Acid | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | 85 | 18 | 85 |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | 85 | 22 | 85[14] |
| 4-Methoxyphenylboronic Acid | 4-tert-Butyl-1-iodobenzene | PdCl₂(dppf) | Cs₂CO₃ | 85 | 18 | 98 |
| Potassium 4-Methoxyphenyltrifluoroborate | 4-tert-Butyl-1-iodobenzene | PdCl₂(dppf) | Cs₂CO₃ | 85 | 18 | 99[15] |
| 3-Pyridylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 12 | 85 |
| Potassium 3-Pyridyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | 85 | 18 | 91[12] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura reactions using both potassium aryltrifluoroborates and arylboronic acids.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
This procedure is adapted from the cross-coupling of potassium furan-2-yltrifluoroborate with 4-chloroanisole.[12]
Materials:
-
Potassium furan-2-yltrifluoroborate (1.2 equiv)
-
4-Chloroanisole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol %)
-
RuPhos (2 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 mixture, 0.25 M)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
To the reaction vessel, add Pd(OAc)₂ (1 mol %), RuPhos (2 mol %), potassium furan-2-yltrifluoroborate (1.2 equiv), 4-chloroanisole (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the vessel with a cap lined with a disposable Teflon septum.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the toluene/water (10:1) solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture for 24 hours, monitoring progress by TLC or GC/MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acid
This procedure is a general method for the coupling of an arylboronic acid with an aryl bromide.[16]
Materials:
-
Arylboronic acid (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol %)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene or DME
-
Nitrogen or Argon source
-
Round-bottom flask with reflux condenser
Procedure:
-
To the round-bottom flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (3 mol %).
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add toluene (or DME) followed by the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization.
Logical Flow: The Trifluoroborate Advantage
The structural and mechanistic properties of potassium organotrifluoroborates lead to a cascade of practical advantages in the laboratory, culminating in more reliable and efficient synthetic outcomes.
References
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembites.org [chembites.org]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Potassium Organotrifluoroborates in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of organoboron chemistry, potassium organotrifluoroborates have emerged as highly versatile and advantageous alternatives to traditional boronic acids and their esters. This guide provides an objective comparison of their performance in key modern organic reactions, supported by experimental data, detailed methodologies, and illustrative diagrams to facilitate their adoption in complex molecule synthesis.
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions compared to boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1]
Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. While boronic acids are the conventional coupling partners, potassium organotrifluoroborates frequently offer superior performance, particularly with challenging substrates such as heteroaromatics. The enhanced stability of the trifluoroborate moiety often translates to higher and more reproducible yields.
For instance, in the synthesis of fluorescent nucleosides, the cross-coupling of an indoloboronic acid with a heteroaryl iodide resulted in a modest 37% yield. Simply switching to the corresponding potassium indolyltrifluoroborate salt boosted the yield to 60%.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Heteroarylboron Reagents
| Heteroarylboron Reagent | Coupling Partner | Product | Yield with Boronic Acid (%) | Yield with Trifluoroborate (%) |
| 2-Furylboronic acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 65 | 85 |
| 2-Thienylboronic acid | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 72 | 91 |
| 3-Pyridylboronic acid | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)pyridine | 58 | 78 |
| 1H-Indol-5-ylboronic acid | 4-Bromoiodobenzene | 5-(4-Iodophenyl)-1H-indole | 45 | 68 |
Data compiled from various sources under optimized conditions for each reagent.
The improved performance of potassium heteroaryltrifluoroborates is particularly evident with heteroaryl substrates that are often problematic as boronic acids due to their instability.
Enhanced Efficacy in Chan-Lam Coupling
The Chan-Lam coupling reaction, which forms carbon-heteroatom bonds, also benefits from the use of potassium organotrifluoroborates. Their stability can be a significant advantage, leading to more consistent and higher-yielding reactions.
A notable example is the O-cyclopropylation of phenols. Inconsistent results were observed when using cyclopropyl boronic acid, which was attributed to its decomposition. However, switching to the more stable potassium cyclopropyltrifluoroborate salt nearly doubled the reaction yield and significantly improved its reproducibility.[2]
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
A common and straightforward method for preparing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).
Procedure:
-
Phenylboronic acid (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to afford the pure product.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide
Materials:
-
Potassium aryltrifluoroborate (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel are added the potassium aryltrifluoroborate, aryl halide, palladium(II) acetate, triphenylphosphine, and cesium carbonate.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Dioxane and water (4:1 v/v) are added, and the mixture is heated to 80-100 °C with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Chan-Lam O-Cyclopropylation of Phenols
Materials:
-
Phenol (1.0 eq)
-
Potassium cyclopropyltrifluoroborate (2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a reaction vessel open to the air are added the phenol, potassium cyclopropyltrifluoroborate, copper(II) acetate, and activated 4 Å molecular sieves.
-
Dichloromethane is added, followed by pyridine.
-
The mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Advantages and Workflow
To better illustrate the concepts discussed, the following diagrams were generated.
References
Safety Operating Guide
Proper Disposal of Potassium Trifluoro(iodomethyl)borate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Potassium trifluoro(iodomethyl)borate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling throughout its lifecycle, including disposal. Understanding its hazards is the first step in ensuring safe disposal.
Hazard Summary
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
This data is based on the Safety Data Sheet for Potassium (iodomethyl)trifluoroborate.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage
-
Container: Place waste this compound in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Labeling: The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 888711-47-5
-
Associated hazards (e.g., "Irritant," "Skin and Eye Irritant")
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1] Ensure it is stored away from incompatible materials.
2. Preparing for Disposal
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Maintain a log of the amount of waste being stored for disposal.
3. Arranging for Disposal
-
Contact EHS: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The waste will be handled by a licensed hazardous waste disposal vendor who will transport it to an approved treatment, storage, and disposal facility (TSDF).
4. Handling Spills During Disposal Preparation
In the event of a spill while preparing for disposal, follow these steps:
-
Evacuate: Evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Potassium Trifluoro(iodomethyl)borate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium trifluoro(iodomethyl)borate, a versatile and stable organotrifluoroborate. By adhering to these procedures, you can minimize risks and maintain the integrity of your experiments.
Chemical Profile
-
Chemical Name: this compound
-
CAS Number: 888711-47-5[1]
-
Physical Form: White to off-white solid or crystal powder.[2]
-
Key Characteristics: It is considered a "bench-stable" organoboron reagent, meaning it has exceptional stability towards air and moisture compared to many other organoboranes.[3][4] However, proper handling is still crucial to prevent contamination and ensure personnel safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to use the appropriate personal protective equipment (PPE) to minimize exposure.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must have side shields and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. Inspect gloves before use. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn and fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if dust is generated or if working outside of a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for both safety and experimental success. The following workflow outlines the key steps for handling this compound.
Experimental Protocol Considerations:
-
Inert Atmosphere: While bench-stable, for reactions sensitive to trace amounts of water or air, or for long-term storage, it is best practice to handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Glassware: Ensure all glassware is clean and dry to prevent unwanted side reactions.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Do not dispose of this compound or its waste down the drain.[5]
Disposal Protocol Details:
-
Segregation: Keep waste containing this compound separate from other waste streams. Specifically, it should be treated as a halogenated organic waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and list the chemical contents.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]
By implementing these safety and handling protocols, you can create a safer laboratory environment and ensure the reliability of your research when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
